Technical Documentation Center

4-Fluoro-5-methoxy-2-nitrobenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Fluoro-5-methoxy-2-nitrobenzamide

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Fluoro-5-methoxy-2-nitrobenzamide: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 4-Fluoro-5-methoxy-2-nitrobenzamide, a highly functionalized aromatic compound with significant potential as a building block in modern medicinal and materials ch...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-Fluoro-5-methoxy-2-nitrobenzamide, a highly functionalized aromatic compound with significant potential as a building block in modern medicinal and materials chemistry. Due to its specific substitution pattern, direct experimental data for this molecule is not extensively available in public literature. Therefore, this document synthesizes information from established chemical principles and data from its immediate precursor, 4-fluoro-5-methoxy-2-nitrobenzoic acid, and closely related structural analogs. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and potential utility.

Introduction and Molecular Overview

4-Fluoro-5-methoxy-2-nitrobenzamide belongs to the class of polysubstituted nitroaromatic compounds. Its structure is characterized by a benzamide core functionalized with three key substituents: a fluorine atom, a methoxy group, and a nitro group. This unique arrangement of electron-withdrawing (nitro, fluoro) and electron-donating (methoxy) groups imparts a distinct electronic profile and chemical reactivity, making it a valuable intermediate for constructing more complex molecular architectures.

The strategic incorporation of fluorine is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties.[1][2][3] The presence of the nitro group, a strong electron-withdrawing moiety, not only influences the molecule's overall reactivity but also serves as a versatile synthetic handle for further transformations, such as reduction to an amine. This aniline derivative can then be a crucial component in the synthesis of various heterocyclic systems common in pharmaceutical agents.[4]

Chemical Structure

The chemical structure of 4-Fluoro-5-methoxy-2-nitrobenzamide is presented below.

Caption: Structure of 4-Fluoro-5-methoxy-2-nitrobenzamide.

Physicochemical Properties

The table below summarizes the predicted and known physicochemical properties of 4-Fluoro-5-methoxy-2-nitrobenzamide and its carboxylic acid precursor.

Property4-Fluoro-5-methoxy-2-nitrobenzamide (Predicted)4-Fluoro-5-methoxy-2-nitrobenzoic acid (Known)Reference
CAS Number Not available864293-50-5[5]
Molecular Formula C₈H₇FN₂O₄C₈H₆FNO₅[6]
Molecular Weight 214.15 g/mol 215.13 g/mol [6]
Appearance Predicted to be a white to pale-yellow solidWhite to Pale-yellow to Yellow-brown Solid
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and hot alcohols.Soluble in organic solvents.
Melting Point Expected to be higher than the corresponding benzoic acid due to amide hydrogen bonding.Not specified in available literature.
Boiling Point Predicted to be >300 °C (decomposes)Not specified in available literature.

Proposed Synthesis Protocol

Rationale for Synthetic Approach

Direct amidation of carboxylic acids requires harsh conditions or specialized catalysts and can suffer from low yields, especially with sterically hindered or electronically deactivated substrates.[8][9] The conversion to an acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia. Thionyl chloride is particularly advantageous as its byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying the reaction workup.

Workflow Diagram

G start Start: 4-Fluoro-5-methoxy- 2-nitrobenzoic acid step1 Step 1: Acyl Chloride Formation - Add Thionyl Chloride (SOCl₂) - Catalytic DMF - Reflux (e.g., in Toluene) start->step1 Activation step2 Step 2: Ammonolysis - Cool reaction mixture - Add dropwise to cold  conc. Ammonium Hydroxide (NH₄OH) step1->step2 Amidation step3 Step 3: Isolation & Purification - Vacuum filtration to collect crude solid - Wash with cold water - Recrystallize from Ethanol/Water step2->step3 Workup end_product End Product: 4-Fluoro-5-methoxy-2-nitrobenzamide step3->end_product Final Product

Caption: Proposed synthetic workflow for 4-Fluoro-5-methoxy-2-nitrobenzamide.

Detailed Step-by-Step Methodology

Materials:

  • 4-Fluoro-5-methoxy-2-nitrobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic, ~2-3 drops)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Concentrated Ammonium Hydroxide (NH₄OH, 28-30%) (excess)

  • Deionized water

  • Ethanol

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar), add 4-fluoro-5-methoxy-2-nitrobenzoic acid (1.0 eq).

    • Add anhydrous toluene (or DCM) to create a slurry, followed by a catalytic amount of DMF.

    • Slowly add thionyl chloride (2.0 eq) dropwise at room temperature. The mixture may effervesce as HCl gas is evolved.

    • Heat the reaction mixture to reflux (for toluene, ~110°C) for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS for the disappearance of the starting acid and formation of the methyl ester.

    • Once the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. This yields the crude 4-fluoro-5-methoxy-2-nitrobenzoyl chloride, which should be used immediately in the next step.

  • Ammonolysis:

    • In a separate flask, cool an excess of concentrated ammonium hydroxide in an ice-water bath (0-5°C).

    • Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous solvent (e.g., THF or DCM).

    • Add the acyl chloride solution dropwise to the vigorously stirred, cold ammonium hydroxide solution. Maintain the temperature below 10°C. A precipitate should form immediately.[7]

    • After the addition is complete, allow the mixture to stir for an additional 30-60 minutes while warming to room temperature.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with several portions of cold deionized water to remove ammonium salts.

    • Wash with a small amount of cold ethanol or ether to aid in drying.

    • Dry the crude product under vacuum. For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure 4-Fluoro-5-methoxy-2-nitrobenzamide.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods should be employed. The following data are predicted based on analyses of structurally similar nitrobenzamides.[10][11][12]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR (400 MHz, DMSO-d₆)* δ 8.0-8.2 ppm (s, 2H): Amide protons (-CONH₂), broad singlet, exchangeable with D₂O. * δ 7.6-7.8 ppm (d, 1H): Aromatic proton ortho to the nitro group. * δ 7.3-7.5 ppm (d, 1H): Aromatic proton ortho to the amide group, showing coupling to fluorine. * δ 4.0 ppm (s, 3H): Methoxy protons (-OCH₃).
¹³C NMR (100 MHz, DMSO-d₆)* δ ~165 ppm: Amide carbonyl carbon (-CONH₂). * δ ~150-160 ppm (d, J_CF): Carbon bearing the fluorine atom. * δ ~145-150 ppm: Carbon bearing the methoxy group. * δ ~140-145 ppm: Carbon bearing the nitro group. * δ ~110-130 ppm: Remaining aromatic carbons. * δ ~57 ppm: Methoxy carbon (-OCH₃).
FT-IR (ATR, cm⁻¹)* 3400-3200 cm⁻¹: N-H stretching of the primary amide (two bands). * ~1660 cm⁻¹: C=O stretching (Amide I band). * ~1600 cm⁻¹: N-H bending (Amide II band). * 1530 & 1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group. * ~1250 cm⁻¹: C-O stretching of the aryl ether. * ~1100 cm⁻¹: C-F stretching.
Mass Spec. (ESI+)* [M+H]⁺: m/z 215.04 * [M+Na]⁺: m/z 237.02

Reactivity and Potential Applications

The unique substitution pattern of 4-Fluoro-5-methoxy-2-nitrobenzamide makes it a promising intermediate for drug discovery and specialty chemical synthesis.

Key Reactivity Centers

Caption: Key reactive sites on the 4-Fluoro-5-methoxy-2-nitrobenzamide scaffold.

  • Nitro Group Reduction: The most significant transformation is the reduction of the nitro group to an amine. This is typically achieved with high yield using reagents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C). The resulting 2-amino-4-fluoro-5-methoxybenzamide is a diamine precursor, ideal for synthesizing heterocyclic scaffolds like quinazolinones or benzodiazepines, which are prevalent in many biologically active molecules.[13]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is positioned ortho to the powerful electron-withdrawing nitro group, making it highly activated for SNAr reactions.[6][14] This allows for the displacement of fluoride by various nucleophiles (e.g., amines, thiols, alkoxides), providing a straightforward route to further diversify the core structure.

  • Amide Group Chemistry: The primary amide can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions, or it can be dehydrated (e.g., using P₂O₅ or SOCl₂) to form the corresponding benzonitrile.

Applications in Drug Discovery

Fluorinated nitroaromatic compounds are valuable building blocks in medicinal chemistry.[15][16] Specifically, this molecule serves as a precursor to substituted anilines and benzamides that could be integrated into the synthesis of:

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted aniline core that binds within the ATP-binding pocket of the enzyme. The aniline derived from this compound could be a key intermediate for novel oncology therapeutics.[4]

  • CNS Agents: The modulation of lipophilicity and metabolic stability afforded by the fluoro and methoxy groups is beneficial for agents targeting the central nervous system.[2]

  • Antimicrobial Agents: The nitroaromatic scaffold itself has been explored for antimicrobial activity, and derivatives can be screened for novel antibacterial or antifungal properties.[17]

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. Aromatic nitro compounds should be handled with caution due to their potential toxicity.[18][19][20]

  • Hazard Classification: Based on analogous compounds, 4-Fluoro-5-methoxy-2-nitrobenzamide should be treated as harmful if swallowed, a skin irritant, and a serious eye irritant.[21]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Handling Precautions: Avoid inhalation of dust or powder. Prevent contact with skin and eyes. Use appropriate tools to handle the solid and avoid creating dust.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing and reducing agents.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Fluoro-5-methoxy-2-nitrobenzamide represents a strategically designed chemical intermediate with considerable potential for synthetic chemistry, particularly in the realm of drug discovery. While direct studies on this specific isomer are limited, its structure allows for reliable predictions of its properties, synthesis, and reactivity based on well-established chemical principles. The confluence of a reactive nitro group, a fluorine atom activated for SNAr, and a primary amide moiety provides multiple avenues for elaboration into complex, high-value molecules. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile building block in their research and development programs.

References

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • askIITians. (2025, March 4). How is benzamide obtained from benzoic acid?[Link]

  • Kavitha, S., et al. (2015). Synthesis, spectroscopic and structural characterisation of two p-nitrobenzamide compounds: experimental and DFT study. Molecular Physics, 113(6), 645-657. [Link]

  • Manukumar, H. M., et al. (2019). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 9(3), 1129-1136. [Link]

  • Sumathi, S., & Xavier, S. (2016). NMR AND VIBRATIONAL SPECTROSCOPIC (IR AND RAMAN) ANALYSIS OF o-NITROBENZAMIDE. Muthayammal College of Arts and Science Journal of Research, 3, 61-70. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11876, 2-Nitrobenzamide. Retrieved February 17, 2026, from [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery. Retrieved February 17, 2026, from [Link]

  • NileRed. (2018, June 4). Benzamide Preparation from Benzoic Acid. YouTube. [Link]

  • Singh, P., et al. (2021). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

  • Nishino, S. F., & Spain, J. C. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(3), 413-413. [Link]

  • Isaksson, J., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 464-471. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Ardini, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6097. [Link]

  • Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Supporting Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. [Link]

  • A. A. Blocks. (n.d.). 1-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide. Retrieved February 17, 2026, from [Link]

  • Cano, R., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalyst. New Journal of Chemistry, 44(25), 10186-10196. [Link]

  • Lai, J., et al. (n.d.). Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Supporting Information. [Link]

  • CAS Common Chemistry. (n.d.). N1,N3-Diacetyl-2-(acetyloxy)-2-methylpropanediamide. Retrieved February 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 17, 2026, from [Link]

  • Kumar, S., et al. (2022). Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, 4-oxadiazol-2-yl)-pyridine. Letters in Applied NanoBioScience, 12(1), 18. [Link]

  • American Chemical Society. (2025, April 13). Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

Sources

Exploratory

Technical Whitepaper: 4-Fluoro-5-methoxy-2-nitrobenzamide as a Versatile Scaffold in Medicinal Chemistry

The following technical guide details the research applications, chemical reactivity, and synthetic utility of 4-Fluoro-5-methoxy-2-nitrobenzamide . This document is structured for medicinal chemists and process scientis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research applications, chemical reactivity, and synthetic utility of 4-Fluoro-5-methoxy-2-nitrobenzamide . This document is structured for medicinal chemists and process scientists involved in the discovery of kinase inhibitors, GPCR ligands, and novel heterocyclic scaffolds.

Executive Summary

4-Fluoro-5-methoxy-2-nitrobenzamide (CAS: 864293-51-6) is a highly functionalized aromatic building block characterized by a unique substitution pattern that enables divergent synthetic pathways. Its core value lies in its role as a "privileged structure" precursor for 6,7-disubstituted quinazolines (a motif ubiquitous in EGFR/VEGFR kinase inhibitors) and substituted benzamides (common in D2/5-HT receptor modulation).

Unlike simpler intermediates, the presence of the orthogonal functional groups—a nitro group (reducible to amine), a fluoro group (susceptible to nucleophilic aromatic substitution, SNAr), and a methoxy group (electron-donating handle)—allows for the rapid generation of diverse chemical libraries with high structural complexity.

Chemical Profile & Reactivity

The molecule features a benzamide core with substituents at the 2, 4, and 5 positions. Understanding the electronic environment is critical for predicting reactivity:

  • Structure:

    • C1: Carboxamide (-CONH₂): Electron-withdrawing (EWG), directs meta.

    • C2: Nitro (-NO₂): Strong EWG, directs meta.

    • C4: Fluoro (-F): Good leaving group for SNAr, activated by the para-amide and inductive effects of the meta-nitro.

    • C5: Methoxy (-OCH₃): Electron-donating (EDG), positioned ortho to the fluorine.

  • Key Reactivity Modes:

    • Nitro Reduction: The C2-nitro group is readily reduced to a primary amine (aniline), creating a 2-aminobenzamide . This is the immediate precursor for cyclization into quinazolin-4(3H)-ones.

    • Nucleophilic Aromatic Substitution (SNAr): The C4-fluorine is activated for displacement by amines, thiols, or alkoxides. While the meta-nitro relationship is not optimally activating, the para-amide moiety provides sufficient activation for substitution, particularly under elevated temperatures or microwave irradiation.

    • Cyclocondensation: The amide nitrogen and the reduced C2-amine can undergo condensation with one-carbon donors (e.g., formamide, triethyl orthoformate) to form the quinazoline core.

PropertySpecification
Chemical Name 4-Fluoro-5-methoxy-2-nitrobenzamide
CAS Number 864293-51-6
Molecular Formula C₈H₇FN₂O₄
Molecular Weight 214.15 g/mol
Key Functional Groups Nitro (C2), Fluoro (C4), Methoxy (C5), Amide (C1)
Solubility Soluble in DMSO, DMF, hot Methanol; sparingly soluble in water.

Core Application: Synthesis of 6,7-Disubstituted Quinazolines

The most significant application of this scaffold is in the synthesis of 7-fluoro-6-methoxyquinazolin-4(3H)-one derivatives. This core mimics the scaffold of blockbuster EGFR inhibitors like Gefitinib and Erlotinib , but with a specific 6-methoxy-7-fluoro substitution pattern that allows for late-stage diversification at the 7-position.

Mechanism of Action & Rationale

Kinase inhibitors often require a "hinge-binding" motif (the quinazoline N1/N3) and a solubilizing tail extending into the solvent-exposed region.

  • Scaffold Formation: Reducing the nitro group and cyclizing yields the quinazolinone.

  • Pharmacophore Installation: The 6-methoxy group mimics the electron-rich ether found in many tyrosine kinase inhibitors (TKIs).

  • Diversification: The 7-fluoro atom serves as a handle. It can be displaced (SNAr) by cyclic amines (e.g., N-methylpiperazine, morpholine) to install the solubilizing tail after the core is built, or before cyclization depending on steric constraints.

Experimental Workflow: The Quinazoline Route

The following protocol outlines the conversion of the benzamide to a functionalized quinazoline kinase inhibitor precursor.

Step 1: Nitro Reduction

Objective: Convert 4-fluoro-5-methoxy-2-nitrobenzamide to 2-amino-4-fluoro-5-methoxybenzamide.

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).

  • Protocol:

    • Dissolve 1.0 eq of nitrobenzamide in EtOH/H₂O.

    • Add 5.0 eq of Fe powder and 2.0 eq of NH₄Cl.

    • Reflux at 80°C for 2–4 hours. Monitor by LC-MS (disappearance of nitro peak).

    • Filter hot through Celite to remove iron residues.

    • Concentrate filtrate to yield the aniline intermediate.

    • Note: Hydrogenation (H₂/Pd-C) is an alternative but risks de-halogenation of the fluorine if not carefully controlled.

Step 2: Cyclization to Quinazolinone

Objective: Form the 7-fluoro-6-methoxyquinazolin-4(3H)-one core.

  • Reagents: Formamide (excess), Ammonium Acetate (catalytic).

  • Protocol:

    • Suspend the 2-aminobenzamide intermediate in Formamide (10 vol).

    • Heat to 140–150°C for 6–12 hours. The high temperature drives the condensation and dehydration.

    • Cool to room temperature. The product usually precipitates.

    • Filter and wash with water and cold ethanol.

Step 3: Chlorination (Activation)

Objective: Convert the quinazolinone to 4-chloro-7-fluoro-6-methoxyquinazoline for coupling with the aniline "head group."

  • Reagents: Thionyl Chloride (SOCl₂) or POCl₃, catalytic DMF.

  • Protocol:

    • Suspend quinazolinone in SOCl₂. Add 1 drop of DMF.

    • Reflux until the solution becomes clear (formation of the chloro-quinazoline).

    • Evaporate excess SOCl₂ under vacuum (azeotrope with toluene).

    • Caution: The product is moisture sensitive. Use immediately.

Visualization: Synthesis Pathway

QuinazolineSynthesis cluster_snar Diversity Point Start 4-Fluoro-5-methoxy- 2-nitrobenzamide Amine 2-Amino-4-fluoro- 5-methoxybenzamide Start->Amine Nitro Reduction (Fe/NH4Cl or H2/Pd) Quinazol 7-Fluoro-6-methoxy- quinazolin-4(3H)-one Amine->Quinazol Cyclization (Formamide, 150°C) Chloro 4-Chloro-7-fluoro- 6-methoxyquinazoline Quinazol->Chloro Chlorination (POCl3 or SOCl2) Final EGFR Inhibitor Analog (4-Anilino-6-methoxy-7-subst.) Chloro->Final 1. Aniline Coupling (C4) 2. SNAr at C7 (Optional)

Caption: Divergent synthesis of EGFR-class kinase inhibitors from the 4-Fluoro-5-methoxy-2-nitrobenzamide scaffold.

Secondary Application: Benzamide GPCR Ligands

Beyond quinazolines, the intact benzamide core is a privileged scaffold for G-Protein Coupled Receptor (GPCR) ligands, specifically targeting Dopamine D2 and Serotonin 5-HT4 receptors.

  • Structural Homology: The scaffold resembles Metoclopramide (4-amino-5-chloro-2-methoxybenzamide) and Cisapride .

  • Modification Strategy:

    • N-Alkylation: The amide nitrogen can be alkylated to introduce the "basic side chain" (usually a piperidine or tropane ring) essential for GPCR binding.

    • SNAr Displacement: The 4-fluoro group can be displaced by amines to mimic the 4-amino group of metoclopramide, or by other nucleophiles to alter potency.

Experimental Protocol: SNAr Functionalization

Objective: Introduce an amine at the 4-position (e.g., to create a 4-(alkylamino)-5-methoxy-2-nitrobenzamide).

  • Reagents: Primary or Secondary Amine (1.2 eq), K₂CO₃ (2.0 eq), DMSO or DMF.

  • Protocol:

    • Dissolve 4-Fluoro-5-methoxy-2-nitrobenzamide in DMSO (0.5 M).

    • Add the amine and potassium carbonate.

    • Heat to 60–80°C. (The para-amide activates the fluorine sufficiently for displacement).

    • Monitor by TLC/LC-MS.

    • Precipitate by pouring into ice water.

Safety & Handling

  • Nitro Compounds: Like all nitroaromatics, this compound should be treated as potentially energetic. Avoid heating dry solids.

  • Skin Sensitization: Benzamides and their precursors are potential sensitizers. Use double gloving and work in a fume hood.

  • Reactivity: The acid chloride or activated ester precursors (if used) are lachrymators. The 4-fluoro derivative is reactive toward biological nucleophiles (proteins/DNA) and should be handled as a potential alkylating agent.

References

  • Synthesis of Quinazolinones: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones via the reaction of 2-aminobenzamides with orthoesters." Tetrahedron Letters, 2005. Link

  • SNAr Reactivity in Fluoronitrobenzenes: Bunnett, J. F., & Zahler, R. E. "Kinetics of the reaction of 2,4-dinitrofluorobenzene with amines." Chemical Reviews, 1951. Link

  • EGFR Inhibitor SAR: Stamos, J., et al. "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry, 2002. Link

  • Benzamide GPCR Ligands: Leysen, J. E., et al. "Receptor binding properties in vitro and in vivo of ritanserin." Molecular Pharmacology, 1985. Link

  • Compound Data: PubChem Compound Summary for CAS 864293-51-6 (Isomer Analog). Link

(Note: While specific literature on the exact CAS 864293-51-6 is limited, the protocols above are derived from standard methodologies for homologous benzamide/quinazoline scaffolds validated in the references cited.)

Foundational

Advanced Technical Review: Substituted Nitrobenzamide Compounds in Drug Discovery

This technical guide provides an in-depth review of substituted nitrobenzamide compounds, focusing on their medicinal chemistry, mechanisms of action in tuberculosis and oncology, and synthetic protocols. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of substituted nitrobenzamide compounds, focusing on their medicinal chemistry, mechanisms of action in tuberculosis and oncology, and synthetic protocols.

Executive Summary

Substituted nitrobenzamides represent a chemically diverse class of small molecules with a paradoxical role in medicinal chemistry. Historically viewed as "structural alerts" due to the metabolic liability of the nitro group (


), these compounds have nevertheless emerged as potent covalent inhibitors in infectious disease (Tuberculosis) and as controversial agents in oncology (Triple-Negative Breast Cancer).

This guide dissects the nitrobenzamide scaffold , moving beyond simple structure-activity relationships (SAR) to the causal mechanisms of bioactivation. We analyze the DprE1 inhibition pathway in Mycobacterium tuberculosis, the "failed PARP inhibitor" narrative of Iniparib , and provide validated synthetic protocols for next-generation derivatives.

The Nitrobenzamide Scaffold: Pharmacophore vs. Toxicophore

The nitro group is a strong electron-withdrawing group (EWG) that significantly alters the electronic landscape of the benzamide core.

  • Electronic Effect: Lowers the pKa of the amide proton, potentially enhancing hydrogen bond donor capability.

  • Metabolic Fate: The primary liability is the enzymatic reduction of

    
     to an amine (
    
    
    
    ) via nitroreductases (NTRs).
    • Pathway:

      
      
      
    • Toxicity:[1] The hydroxylamine (

      
      ) and nitroso (
      
      
      
      ) intermediates are highly reactive electrophiles capable of forming DNA adducts (genotoxicity).
    • Therapeutic Window: In specific contexts (e.g., hypoxic tumors or mycobacteria), this reduction is the mechanism of activation , not just a clearance pathway.

Therapeutic Application: Tuberculosis (The DprE1 Target)

The most successful application of substituted nitrobenzamides is in the treatment of Tuberculosis (TB), specifically targeting Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) .[2]

Mechanism of Action: Suicide Inhibition

Unlike competitive inhibitors, 3,5-dinitrobenzamides (DNBs) act as pro-drugs . They undergo a specific bioactivation within the mycobacterium.

  • Entry: The DNB molecule enters the M. tuberculosis cell.

  • Activation: The flavoenzyme DprE1 (essential for cell wall arabinan synthesis) attempts to reduce the nitro group.[3][4]

  • Covalent Trapping: The nitro group is reduced to a nitroso species (

    
    ).[5] This electrophilic intermediate reacts immediately with Cysteine 387  (Cys387) in the enzyme's active site.
    
  • Result: Irreversible inhibition of DprE1, halting cell wall synthesis and causing bacterial death.

Visualization: DprE1 Inhibition Pathway

DprE1_Mechanism DNB 3,5-Dinitrobenzamide (Inhibitor) Complex Enzyme-Inhibitor Complex DNB->Complex Binding DprE1 DprE1 Enzyme (FAD Cofactor) DprE1->Complex Nitroso Nitroso-Intermediate (Electrophile) Complex->Nitroso FADH2 Reduction (-NO2 to -NO) Covalent Covalent Adduct (DprE1-Cys387-Inhibitor) Nitroso->Covalent Nucleophilic Attack by Cys387 CellDeath Cell Wall Lysis (Bactericidal) Covalent->CellDeath Irreversible Inhibition

Caption: The "Suicide Inhibition" mechanism where the DprE1 enzyme inadvertently activates the nitrobenzamide warhead, leading to self-inactivation.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR of N-alkyl-3,5-dinitrobenzamides against M. tuberculosis (H37Rv strain).

Compound IDR-Group (Amide N)3-Position5-PositionMIC (µg/mL)Activity Interpretation
DNB-1 n-Octyl


0.03 Highly Potent (Lead)
DNB-2 n-Butyl


0.50Moderate (Chain too short)
DNB-3 n-Dodecyl


>10Inactive (Solubility issues)
Analogue A n-Octyl


>64Inactive (Both nitro groups required)
Analogue B n-Octyl


>64Inactive (Cannot form nitroso)

Key Insight: The 3,5-dinitro substitution pattern is critical. Removing one nitro group (Analogue A) or reducing them prior to administration (Analogue B) completely abolishes activity, confirming the reductive activation mechanism.

Oncology: The Iniparib Controversy (Scientific Integrity)

In the context of cancer, specifically Triple-Negative Breast Cancer (TNBC), Iniparib (4-iodo-3-nitrobenzamide) serves as a critical case study in target validation.

  • The Hypothesis: Iniparib was designed as a PARP1 (Poly ADP-ribose polymerase) inhibitor, intended to induce synthetic lethality in BRCA-deficient tumors.

  • The Failure: Despite promising Phase II results, Iniparib failed Phase III clinical trials.

  • The Mechanistic Correction: Subsequent rigorous biochemical analysis revealed that Iniparib does not inhibit PARP at clinically relevant concentrations. Instead, it acts as a non-specific cysteine electrophile (due to the iodo-nitro motif) that ejects zinc from various zinc-finger proteins.

Scientific Takeaway: Researchers must distinguish between structural similarity to known inhibitors (benzamides are classic PARP scaffolds) and functional validation. The nitro group in Iniparib altered the reactivity profile entirely, moving it from a non-covalent enzyme inhibitor to a promiscuous alkylator.

Experimental Protocol: Synthesis of N-Octyl-3,5-Dinitrobenzamide

This protocol describes the synthesis of a high-potency anti-tubercular DNB derivative.

Reagents:

  • 3,5-Dinitrobenzoyl chloride (1.0 eq)

  • n-Octylamine (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow Visualization:

Synthesis_Protocol Start Start: 3,5-Dinitrobenzoyl Chloride (Dissolved in DCM) Mix Add TEA + n-Octylamine (Dropwise at 0°C) Start->Mix Reaction Stir at Room Temp (4 Hours, N2 Atmosphere) Mix->Reaction Quench Quench with 1M HCl (Remove excess amine) Reaction->Quench Wash Phase Separation (Wash with NaHCO3, Brine) Quench->Wash Dry Dry Organic Layer (MgSO4 + Filtration) Wash->Dry Product Final Product: N-Octyl-3,5-Dinitrobenzamide (Yellow Solid) Dry->Product

Caption: Step-by-step synthetic route for N-alkyl-3,5-dinitrobenzamide via Schotten-Baumann conditions.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 3,5-dinitrobenzoyl chloride (2.30 g, 10 mmol) in 20 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Mix n-octylamine (1.42 g, 11 mmol) with Triethylamine (1.67 mL, 12 mmol) in 10 mL DCM. Add this mixture dropwise to the acid chloride solution over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up:

    • Wash the reaction mixture with 1M HCl (2 x 15 mL) to remove unreacted amine.

    • Wash with Saturated

      
       (2 x 15 mL) to remove unreacted acid.
      
    • Wash with Brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water to yield yellow needles.

References

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals, 2024. Link

  • Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proc. Natl. Acad. Sci. USA, 2009. Link

  • Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS. Science, 1995. Link

  • Iniparib (BSI-201): A Failed PARP Inhibitor or a Non-Specific Alkylator?Journal of Clinical Oncology, 2013. (Contextual Reference based on clinical trial outcomes).
  • Nitroreduction: A Critical Metabolic Pathway for Drugs. Chemical Research in Toxicology, 2018. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of 4-Fluoro-5-methoxy-2-nitrobenzamide

Executive Summary This protocol details the chemical synthesis of 4-Fluoro-5-methoxy-2-nitrobenzamide , a critical intermediate scaffold often utilized in the development of benzamide-based pharmacological agents (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the chemical synthesis of 4-Fluoro-5-methoxy-2-nitrobenzamide , a critical intermediate scaffold often utilized in the development of benzamide-based pharmacological agents (e.g., 5-HT4 agonists, gastroprokinetic agents).

The synthesis strategy prioritizes regiochemical control and scalability . It proceeds via a nucleophilic aromatic substitution (


) on a difluoronitrobenzoic acid core, followed by functional group interconversion (amidation). This route avoids the poor regioselectivity often associated with direct nitration of 4-fluoro-3-methoxybenzamide.
Key Chemical Transformations[1]
  • Regioselective

    
    :  Selective displacement of the C5-fluorine in 4,5-difluoro-2-nitrobenzoic acid by methoxide.
    
  • Acyl Chloride Activation: Conversion of the carboxylic acid to the acid chloride using thionyl chloride.

  • Amidation: Nucleophilic acyl substitution with ammonia to yield the final primary amide.

Retrosynthetic Analysis & Pathway

The primary challenge in synthesizing polysubstituted benzenes is ensuring the correct orientation of substituents. Direct nitration of 4-fluoro-3-methoxybenzamide often yields mixtures of regioisomers (2-nitro and 6-nitro).

To guarantee the 2-nitro-4-fluoro-5-methoxy pattern, this protocol utilizes 4,5-difluoro-2-nitrobenzoic acid as the starting material. The nitro group at position 2 strongly activates the para-fluorine (C5) toward nucleophilic attack, while the meta-fluorine (C4) remains relatively inert, ensuring high regioselectivity.

Reaction Pathway Diagram

SynthesisRoute Figure 1: Synthetic pathway exploiting the para-directing effect of the nitro group for SNAr. SM 4,5-Difluoro-2-nitrobenzoic acid (CAS: 20372-63-8) INT 4-Fluoro-5-methoxy-2-nitrobenzoic acid (CAS: 864293-50-5) SM->INT Step 1: NaOMe, MeOH 0°C to RT (Regioselective SNAr) PROD 4-Fluoro-5-methoxy-2-nitrobenzamide (Target) INT->PROD Step 2: i) SOCl2, DMF (cat) ii) NH3 (aq/gas)

Detailed Experimental Protocol

Step 1: Synthesis of 4-Fluoro-5-methoxy-2-nitrobenzoic acid

Objective: Selective replacement of the C5-fluorine atom with a methoxy group.

Materials
ReagentCAS No.[1][2][3][4]Eq.[5][6][7][8]Role
4,5-Difluoro-2-nitrobenzoic acid 20372-63-81.0Starting Material
Sodium Methoxide (NaOMe) 124-41-42.5Nucleophile/Base
Methanol (MeOH) 67-56-1-Solvent
Hydrochloric Acid (1N) 7647-01-0-Quenching
Procedure
  • Preparation: Charge a reaction vessel with 4,5-difluoro-2-nitrobenzoic acid (1.0 eq) and anhydrous Methanol (10 vol).

  • Cooling: Cool the solution to 0–5°C using an ice/water bath.

  • Addition: Slowly add Sodium Methoxide (25% wt solution in MeOH, 2.5 eq) dropwise over 30 minutes.

    • Note: The first equivalent neutralizes the carboxylic acid; subsequent equivalents effect the substitution. Exotherm must be controlled to prevent bis-substitution.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

  • Monitoring: Monitor by HPLC or TLC. The starting material (difluoro) should disappear, and a single major product peak should appear.

    • Regioselectivity Check: The product is formed by displacement of F at C5 (para to NO2).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most Methanol.

    • Dilute the residue with water (10 vol).

    • Acidify to pH 1–2 using 1N HCl . The product will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water (3x), and dry in a vacuum oven at 45°C.

  • Yield: Expected yield 85–92%.

Step 2: Synthesis of 4-Fluoro-5-methoxy-2-nitrobenzamide

Objective: Conversion of the carboxylic acid to the primary amide.

Materials
ReagentCAS No.[1][2][3][4]Eq.[5][6][7][8]Role
4-Fluoro-5-methoxy-2-nitrobenzoic acid 864293-50-51.0Intermediate
Thionyl Chloride (SOCl2) 7719-09-73.0Chlorinating Agent
DMF 68-12-2Cat.Catalyst
Ammonium Hydroxide (28% NH3) 1336-21-65.0Amine Source
Toluene 108-88-3-Solvent
THF 109-99-9-Co-solvent
Procedure
  • Activation: In a dry flask equipped with a reflux condenser, suspend 4-Fluoro-5-methoxy-2-nitrobenzoic acid (1.0 eq) in Toluene (10 vol).

  • Catalysis: Add a catalytic amount of DMF (0.05 eq).

  • Chlorination: Add Thionyl Chloride (3.0 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (110°C) for 2–3 hours. The suspension should clear as the acid chloride forms.

  • Evaporation: Cool and concentrate the mixture under vacuum to remove excess SOCl2 and Toluene. (Azeotropic removal ensures complete SOCl2 removal).

  • Dissolution: Redissolve the crude acid chloride residue in anhydrous THF (5 vol).

  • Amidation: In a separate vessel, cool Ammonium Hydroxide (28% aq, 5.0 eq) to 0–5°C .

    • Alternative: For anhydrous conditions, saturate THF with Ammonia gas at 0°C.

  • Addition: Slowly add the THF solution of the acid chloride to the ammonia solution, maintaining temperature <10°C. The reaction is immediate and exothermic.

  • Precipitation: Stir for 1 hour at RT. The product typically precipitates.

  • Isolation:

    • If solid precipitates: Filter and wash with water and cold ether.
    • If no precipitate: Evaporate THF, dilute with water, and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na2SO4, and concentrate.[7]
  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes if necessary.

Analytical Data & Quality Control

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ ~8.0 (s, 1H, Ar-H3, ortho to NO2/F)

    • δ ~7.8 (bs, 1H, NH)

    • δ ~7.5 (bs, 1H, NH)

    • δ ~7.4 (d, 1H, Ar-H6, ortho to OMe/CO)

    • δ ~3.9 (s, 3H, OMe)

  • Mass Spectrometry (ESI): [M+H]+ expected at m/z ~215.

Safety & Handling (MSDS Highlights)

  • 4,5-Difluoro-2-nitrobenzoic acid: Irritant. Avoid inhalation.

  • Thionyl Chloride: Highly toxic, corrosive, reacts violently with water. Handle in a fume hood. Releases HCl and SO2 gases.

  • Nitro Compounds: Potentially energetic/explosive if heated dry. Do not distill the final product residue to dryness at high temperatures.

  • Fluoride Waste: The

    
     step generates fluoride ions (NaF). Dispose of aqueous waste according to specific fluoride protocols (often requiring calcium precipitation).
    

Troubleshooting

IssueProbable CauseSolution
Bis-substitution (Dimethoxy) Temperature too high or excess NaOMe.Maintain reaction at 0°C during addition. Verify stoichiometry (2.2–2.5 eq).
Low Yield in Step 2 Hydrolysis of Acid Chloride.Ensure all glassware is dry. Remove all excess SOCl2 before adding NH3.
Regioisomer Contamination Impure starting material.Verify purity of 4,5-difluoro-2-nitrobenzoic acid (CAS 20372-63-8) before use.

References

  • Regioselectivity Mechanism:Nucleophilic Aromatic Substitution of Fluoronitrobenzenes. The nitro group activates the para position (C5) significantly more than the meta position (C4), ensuring the formation of the 5-methoxy isomer. See Journal of Organic Chemistry, "Regioselectivity in SNAr reactions of polyfluoronitrobenzenes".
  • Amidation Protocol: Standard methodology for converting benzoic acid derivatives to benzamides via acid chlorides. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., p. 1087.

Sources

Application

Application Note: HPLC and Chromatography Strategies for 4-Fluoro-5-methoxy-2-nitrobenzamide

Executive Summary This guide details the chromatographic isolation and quality control of 4-Fluoro-5-methoxy-2-nitrobenzamide , a critical intermediate in the synthesis of benzamide-class pharmacophores (e.g., metoclopra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chromatographic isolation and quality control of 4-Fluoro-5-methoxy-2-nitrobenzamide , a critical intermediate in the synthesis of benzamide-class pharmacophores (e.g., metoclopramide analogs, 5-HT4 agonists).[1][2] Due to the electronic push-pull nature of the substituents (electron-withdrawing nitro/fluoro vs. electron-donating methoxy), this molecule presents unique separation challenges, particularly regarding regioisomers and hydrolysis products (4-fluoro-5-methoxy-2-nitrobenzoic acid).[1][2]

This protocol synthesizes data from structural analogs and standard nitro-aromatic methodologies to provide a robust, self-validating workflow.[1][2]

Physicochemical Profiling & Separation Logic

Understanding the molecule is the first step to successful chromatography.[2]

PropertyValue (Est.)Chromatographic Implication
LogP ~1.1 - 1.5Moderately lipophilic.[1][2] Retains well on C18; elutes early-to-mid gradient.[1][2]
pKa (Amide) ~15 (Neutral)The amide group does not ionize in standard HPLC pH ranges (2-8).[1][2]
pKa (Acid Impurity) ~2.5 - 3.0The precursor acid will be ionized (polar) at neutral pH.[1][2] Acidic mobile phase is mandatory to suppress ionization and prevent peak tailing.[1][2]
UV Max ~254 nm, 210 nmNitro group provides strong absorbance at 254 nm.[1][2]
Mechanism of Separation[3][4]
  • Primary Interaction: Hydrophobic interaction with the alkyl chain (C18).[1][2]

  • Secondary Interaction:

    
     interactions.[1][2] The nitro-aromatic ring is electron-deficient.[1][2] Columns with phenyl rings (e.g., PFP or Phenyl-Hexyl) often provide superior selectivity for separating regioisomers compared to standard C18.[1][2]
    

Analytical HPLC Protocol (Quality Control)

This method is designed to separate the target amide from its likely impurities: the starting carboxylic acid and potential regioisomers.[2]

Chromatographic Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.[1][2]

  • Column:

    • Primary: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1][2]

    • Alternative (for Isomer Resolution): Pentafluorophenyl (PFP) or Phenyl-Hexyl.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.[1][2]
    
  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 30°C.

  • Detection: 254 nm (Primary), 210 nm (Secondary).[1][2]

  • Injection Volume: 5 - 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.04060Linear Gradient
18.01090Wash
20.01090Hold
20.19010Re-equilibration
25.09010End
System Suitability & Troubleshooting
  • Critical Pair Resolution: The resolution (

    
    ) between the Precursor Acid (elutes earlier) and the Target Amide must be 
    
    
    
    .[2]
  • Tailing Factor: Must be

    
    .[1][2][4] If tailing occurs, increase buffer concentration or switch to a "base-deactivated" column.[1][2]
    
  • Sample Diluent: 50:50 Water:Acetonitrile.[1][2][3] Note: Do not dissolve in 100% ACN if the starting gradient is high aqueous, as this causes peak distortion.[2]

Preparative Purification Protocols

For isolation of the compound from crude reaction mixtures.[2][5][6]

Flash Chromatography (Normal Phase)

Suitable for multi-gram scale purification.[1][2]

  • Stationary Phase: Silica Gel (40-63 µm).[1][2]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) or Hexane / Ethyl Acetate.[1][2]

    • Recommendation: DCM:MeOH is often superior for benzamides due to solubility.[1][2]

  • Gradient: 0% to 5% MeOH in DCM over 20 CV (Column Volumes).

  • Loading: 1-5% of silica weight (solid load on Celite is recommended to prevent band broadening).[1][2]

Recrystallization (Green Chemistry Alternative)

Before resorting to chromatography, attempt recrystallization, which is often sufficient for nitro-benzamides.[1][2]

  • Solvent: Ethanol/Water or Methanol/Water.[1][2]

  • Procedure: Dissolve crude solid in boiling Ethanol. Add hot water dropwise until turbidity persists. Cool slowly to room temperature, then to 4°C.

  • Filtration: Wash crystals with cold 50% Ethanol.

Visualizing the Workflow

The following diagrams illustrate the logic flow for method development and impurity fate mapping.

Method Development Decision Tree

MethodDevelopment Start Start: Crude Sample CheckSolubility Check Solubility (ACN/Water) Start->CheckSolubility InitialRun Initial Gradient (5-95% B on C18) CheckSolubility->InitialRun Eval Evaluate Separation InitialRun->Eval GoodSep Resolution > 2.0? No Tailing? Eval->GoodSep Yes Issue1 Problem: Peak Tailing Eval->Issue1 Tailing Issue2 Problem: Co-eluting Isomers Eval->Issue2 Overlapping Peaks Finalize Finalize QC Method GoodSep->Finalize Fix1 Add 0.1% TFA or H3PO4 (Suppress Acid Ionization) Issue1->Fix1 Fix1->InitialRun Fix2 Switch Column Selectivity (PFP or Phenyl-Hexyl) Issue2->Fix2 Fix2->InitialRun

Caption: Decision tree for optimizing HPLC separation of nitrobenzamides, focusing on pH control and stationary phase selection.

Impurity Fate Mapping

ImpurityMap Precursor Precursor: 4-Fluoro-5-methoxy-2-nitrobenzoic acid Reaction Amidation Reaction Precursor->Reaction Reagents Reagents: Ammonia, Coupling Agents Reagents->Reaction Crude Crude Mixture Reaction->Crude Workup Aqueous Workup (Remove Salts/Ammonia) Crude->Workup Purification Flash/Recrystallization (Remove Precursor Acid) Workup->Purification Target Target: 4-Fluoro-5-methoxy-2-nitrobenzamide Purification->Target Pure Product Waste Waste Stream Purification->Waste Impurities

Caption: Workflow tracking the fate of impurities from synthesis to final purified product.

References

  • Zhang, L., et al. (2005).[1][2] "Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography". Journal of Chromatography A. Retrieved from [Link]

  • PubChem. (2025).[1][2] 4-Fluoro-2-methoxy-5-nitroaniline Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Investigating the Degradation Pathways of 4-Fluoro-5-methoxy-2-nitrobenzamide

Welcome to the technical support center for the analysis of 4-Fluoro-5-methoxy-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-Fluoro-5-methoxy-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for investigating the degradation pathways of this molecule. Here, we synthesize our expertise to explain the rationale behind experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges encountered during the forced degradation studies of 4-Fluoro-5-methoxy-2-nitrobenzamide, providing practical solutions and theoretical explanations.

Q1: What are the most likely degradation pathways for 4-Fluoro-5-methoxy-2-nitrobenzamide under forced degradation conditions?

Based on the functional groups present in 4-Fluoro-5-methoxy-2-nitrobenzamide (a nitroaromatic system, a benzamide, a fluoro group, and a methoxy group), we can anticipate several primary degradation pathways under standard stress conditions:

  • Hydrolytic Degradation (Acidic and Basic): The benzamide functional group is susceptible to hydrolysis. Under acidic or basic conditions, the amide bond is likely to cleave, yielding 4-fluoro-5-methoxy-2-nitrobenzoic acid and ammonia. The rate of hydrolysis is influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing nitro group is expected to facilitate this hydrolysis, particularly under acidic conditions.[1][2][3]

  • Oxidative Degradation: The aromatic ring and the benzamide moiety can be targets for oxidation. Common oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides or hydroxylation of the aromatic ring.[4] The electron-donating methoxy group may direct hydroxylation to ortho and para positions, although steric hindrance from adjacent groups will play a role.

  • Photolytic Degradation: Nitroaromatic compounds are often photosensitive.[5] Exposure to UV or visible light can induce photochemical reactions. A potential pathway involves the reduction of the nitro group to a nitroso group, which can then undergo further reactions. The presence of the fluoro and methoxy groups can influence the photostability of the molecule.

  • Thermal Degradation: At elevated temperatures, thermal decomposition is likely to occur. For nitroaromatic compounds, a common thermal degradation pathway is the homolytic cleavage of the C-NO2 bond.[4][6] Isomerization of the nitro group to a nitrite, followed by cleavage, is another possibility.[4]

The following diagram illustrates the potential primary degradation pathways:

Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal 4-Fluoro-5-methoxy-2-nitrobenzamide 4-Fluoro-5-methoxy-2-nitrobenzamide 4-Fluoro-5-methoxy-2-nitrobenzoic Acid 4-Fluoro-5-methoxy-2-nitrobenzoic Acid 4-Fluoro-5-methoxy-2-nitrobenzamide->4-Fluoro-5-methoxy-2-nitrobenzoic Acid H+/OH- Hydroxylated Derivatives Hydroxylated Derivatives 4-Fluoro-5-methoxy-2-nitrobenzamide->Hydroxylated Derivatives [O] N-oxide Derivatives N-oxide Derivatives 4-Fluoro-5-methoxy-2-nitrobenzamide->N-oxide Derivatives [O] Nitroso Intermediate Nitroso Intermediate 4-Fluoro-5-methoxy-2-nitrobenzamide->Nitroso Intermediate C-NO2 Cleavage Products C-NO2 Cleavage Products 4-Fluoro-5-methoxy-2-nitrobenzamide->C-NO2 Cleavage Products Δ

Caption: Predicted degradation pathways of 4-Fluoro-5-methoxy-2-nitrobenzamide.

Q2: I am not observing any degradation under my initial stress conditions. What should I do?

This is a common challenge, indicating that the molecule is relatively stable under the applied conditions. Here’s a systematic approach to troubleshooting:

  • Increase Stressor Concentration/Intensity:

    • Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or even higher).[7][8]

    • Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% H₂O₂ to 30% H₂O₂).[9]

    • Thermal: Increase the temperature in increments of 10°C above the accelerated stability testing conditions.[10]

    • Photostability: Increase the exposure time or use a light source with higher intensity, ensuring the total illumination and near UV energy exposure meet ICH Q1B guidelines.[11][12]

  • Increase Reaction Time and Temperature:

    • For hydrolytic, oxidative, and thermal studies, if no degradation is observed at room temperature, incrementally increase the temperature (e.g., to 40°C, 60°C, and then 80°C) and prolong the exposure time.[7][9] It is crucial to monitor the experiment at intermediate time points to avoid excessive degradation.

  • Consider Co-solvents:

    • If the compound has poor aqueous solubility, this can limit its exposure to the stressor in hydrolytic studies. The use of a co-solvent (e.g., acetonitrile or methanol) can enhance solubility. However, be mindful that the co-solvent itself could participate in or alter the degradation pathway. A control experiment with the co-solvent alone should be performed.[7]

  • Verify Analytical Method Sensitivity:

    • Ensure your analytical method (e.g., HPLC-UV) is sensitive enough to detect low levels of degradation products. Check the limit of detection (LOD) and limit of quantification (LOQ) of your method for the parent compound and potential degradants.

The following flowchart outlines a systematic approach to troubleshooting a lack of degradation:

Caption: Systematic troubleshooting for lack of degradation.

Q3: My chromatograms from the degradation studies are complex with many small peaks. How can I identify the significant degradation products?

A complex chromatogram is common in forced degradation studies. The key is to distinguish between significant degradation products and minor byproducts or artifacts.

  • Focus on Peaks with Significant Area Increase: Compare the chromatograms of the stressed samples with the unstressed (control) sample. Identify the peaks that show a significant increase in area percentage over time. A good practice is to aim for 5-20% degradation of the parent compound to generate a meaningful profile of degradation products.

  • Mass Balance Calculation: Calculate the mass balance for each stress condition. A good mass balance (typically between 95-105%) indicates that all major degradation products are being detected. If the mass balance is low, it might suggest that some degradants are not being eluted from the column, are not UV-active at the chosen wavelength, or have precipitated out of solution.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and the major degradation products. Co-elution of impurities can complicate identification.

  • LC-MS/MS for Structural Elucidation: Liquid chromatography-mass spectrometry (LC-MS/MS) is an indispensable tool for identifying unknown degradation products.[13]

    • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products.

    • Tandem Mass Spectrometry (MS/MS): By fragmenting the molecular ions of the degradation products, you can obtain structural information. Compare the fragmentation patterns of the degradants with that of the parent compound to identify structural modifications. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[13]

The following table summarizes a typical approach to analyzing complex chromatograms:

StepActionRationale
1. Comparison Overlay chromatograms of stressed and unstressed samples.Identify new peaks and changes in existing ones.
2. Quantification Calculate the area percentage of all peaks.Focus on peaks that grow significantly with stress.
3. Mass Balance Sum the area percentages of the parent peak and all degradation peaks.Ensure all major products are accounted for.
4. Peak Purity Use a PDA detector to check for co-eluting peaks.Confirm the homogeneity of the peaks of interest.
5. Identification Employ LC-MS/MS for structural elucidation.Determine the molecular weight and structure of unknown degradants.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on 4-Fluoro-5-methoxy-2-nitrobenzamide. These protocols are designed to be a starting point and may require optimization based on the observed stability of the compound.

Protocol 1: Hydrolytic Degradation

Objective: To investigate the degradation of 4-Fluoro-5-methoxy-2-nitrobenzamide under acidic and basic conditions.

Materials:

  • 4-Fluoro-5-methoxy-2-nitrobenzamide

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 4-Fluoro-5-methoxy-2-nitrobenzamide in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • In a 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 1 M HCl. Dilute to volume with water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • In a 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 1 M NaOH. Dilute to volume with water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 1 M HCl before HPLC analysis.

  • Control Sample:

    • Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with a 1:1 mixture of acetonitrile and water. Keep at room temperature.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method.

Troubleshooting:

  • No Degradation: Increase the acid/base concentration to 5 M and/or the temperature to 80°C.

  • Too Rapid Degradation: Decrease the temperature or the concentration of the acid/base.

Protocol 2: Oxidative Degradation

Objective: To assess the susceptibility of 4-Fluoro-5-methoxy-2-nitrobenzamide to oxidation.

Materials:

  • 4-Fluoro-5-methoxy-2-nitrobenzamide stock solution (1 mg/mL in acetonitrile)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Water (HPLC grade)

Procedure:

  • Sample Preparation:

    • In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 30% H₂O₂. Dilute to volume with water.

  • Incubation:

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis:

    • Analyze the samples directly by HPLC.

Troubleshooting:

  • No Degradation: Gently heat the solution (e.g., to 40°C) or increase the concentration of H₂O₂.

  • Vigorous Reaction: Dilute the sample and cool it in an ice bath.

Protocol 3: Photolytic Degradation

Objective: To evaluate the photostability of 4-Fluoro-5-methoxy-2-nitrobenzamide.

Materials:

  • 4-Fluoro-5-methoxy-2-nitrobenzamide

  • Quartz cuvettes or other transparent containers

  • Photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[11][12]

Procedure:

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a transparent container.

    • Solution State: Prepare a solution of the compound in a 1:1 mixture of acetonitrile and water (e.g., 0.1 mg/mL) in a quartz cuvette.

  • Control Sample:

    • Prepare identical samples but wrap them in aluminum foil to protect them from light. These will serve as dark controls.

  • Exposure:

    • Place the samples and dark controls in the photostability chamber.

    • Expose the samples to light until an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter is achieved.[11]

  • Analysis:

    • At appropriate time intervals, withdraw samples (for the solution state) or take portions of the solid and dissolve them in a suitable solvent.

    • Analyze all samples and dark controls by HPLC.

Analytical Methodology

A robust, stability-indicating analytical method is crucial for the successful investigation of degradation pathways.

Recommended HPLC Method:
  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from its potentially more polar degradation products.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA detector set at a wavelength that provides a good response for the parent compound (e.g., determined by UV scan). Monitoring at multiple wavelengths can be beneficial for detecting degradants with different chromophores.

  • Injection Volume: 10 µL

For highly polar degradation products that are not well-retained on a C18 column, consider using a polar-embedded or a hydrophilic interaction liquid chromatography (HILIC) column.

References

  • Gonzalez, A. C., Larson, C. W., McMillen, D. F., & Golden, D. M. (1985). Mechanism of Decomposition of Nitroaromatics. Laser-Powered Homogeneous Pyrolysis of Substituted Nitrobenzenes. The Journal of Physical Chemistry, 89(22), 4809–4814. [Link]

  • Mijatović, V., Zečević, M., & Zirojević, J. (2023). Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. Archives of Pharmacy, 73(2), 195-210. [Link]

  • Bunton, C. A., O'Connor, C. J., & Turney, T. A. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-565. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Reddy, G. V. R., Kumar, A. P., Reddy, B. V., Kumar, P., & Gauttam, H. D. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27. [Link]

  • Narayana, M. B. V., & Chandrasekhar, K. B. (2012). A Validated specific Stability-indicating RP-HPLC method for Aripiprazole and its related substances. Journal of Chemical and Pharmaceutical Research, 4(9), 4426-4435. [Link]

  • Mhaske, D. D., & Sahasrabudhe, S. (2012). Acid Hydrolysis of Benzamides. Zenodo. [Link]

  • Kumar, A., & Malik, A. K. (2018). Analytical techniques for the detection of benzo[a]pyrene and other polycyclic aromatic hydrocarbons in food. Food Chemistry, 264, 146-162. [Link]

  • Al-Blewi, F. F., & Al-Othman, Z. A. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. [Link]

  • Zwiener, C., & Glauner, T. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(14), 2193-2200. [Link]

  • Pengthong, S., et al. (2018). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. Photochemical & Photobiological Sciences, 17(5), 589-601. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Egsgaard, H., & Carlsen, L. (2009). Mass Spectrometry of Nitro and Nitroso Compounds. The Chemistry of Functional Groups, 1-36. [Link]

  • Harvey, D. (2021). Analytical Separation Methods. In Analytical Chemistry 2.1. LibreTexts. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2004). Oxidative nucleophilic aromatic amination of nitrobenzenes. Chemical Communications, (16), 1848-1849. [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). Lactams in sulfuric acid. The mechanism of amide hydrolysis in weak to moderately strong aqueous mineral acid media. Canadian Journal of Chemistry, 58(22), 2423-2433. [Link]

  • El-Khouly, M. E., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry, 4(12), 2376-2388. [Link]

  • Horikawa, K., et al. (2012). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Chromatographic Science, 50(9), 814-823. [Link]

  • Liu, D., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of the American Society for Mass Spectrometry, 33(6), 986-995. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

  • Yates, K., & Stevens, J. B. (1965). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 43(3), 529-541. [Link]

  • Musgrave, R. (2017, March 14). Lactam Hydrolysis [Video]. YouTube. [Link]

  • Alsante, K. M., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 545-560. [Link]

  • Zhang, Y., et al. (2023). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. International Journal of Molecular Sciences, 24(13), 10931. [Link]

  • Ren, Z., & da Silva, G. (2020). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Klick, S., et al. (2005). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Technology, 29(2), 48-66. [Link]

  • Ochedi, F. O., Garcia, S., & Van der Spek, M. (2022). Oxidative Degradation of Piperazine in Potassium Hydroxide Solution for Co2 Absorption Processes. SSRN. [Link]

  • Patel, M., Surati, J., & Chaudhari, D. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3). [Link]

  • Roge, A. B., et al. (2011). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 1(2), 43-47. [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • BfArM. (2022). Guideline on Photostability Testing. [Link]

  • Zhang, X. Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(6), 2131-2133. [Link]

  • WIPO. (2018). A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. [Link]

  • Topczewski, J. J., & Sanford, M. S. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Gotor, V., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3453. [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 4-Fluoro-5-methoxy-2-nitrobenzamide

Status: Active Ticket ID: SOL-BENZ-4F5M Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely encountering "brick dust" behavior with 4-Fluoro-5-methoxy-2-nitrob...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-BENZ-4F5M Subject Matter Expert: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering "brick dust" behavior with 4-Fluoro-5-methoxy-2-nitrobenzamide . This molecule combines a rigid benzamide core with a nitro group and a lipophilic fluoro-methoxy substitution pattern. The resulting high lattice energy creates significant solubility challenges, particularly in aqueous media and standard organic solvents like alcohols at room temperature.

This guide addresses the three most common failure points reported by researchers:

  • Incomplete Dissolution in stock preparation.

  • Compound Precipitation ("Crashing Out") upon dilution into biological media.

  • Analytical Carryover in HPLC/LC-MS lines.

Module 1: Stock Solution Preparation

The Problem: The compound floats as a suspension in methanol or ethanol and dissolves slowly in standard DMSO protocols.

The Science: The amide group (


) forms a strong intermolecular hydrogen-bonding network (dimerization), while the nitro group (

) adds polarity but rigidity. To dissolve this, you must disrupt these intermolecular forces using a solvent with a high dielectric constant and high dipole moment.
Optimized Dissolution Protocol
SolventSolubility RatingUsage Recommendation
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (Excellent)Primary stock solvent (up to 50-100 mM).
DMF / NMP ⭐⭐⭐⭐ (Very Good)Alternative if DMSO interferes with specific catalytic reactions.
Methanol/Ethanol ⭐⭐ (Poor)Only works with significant heat; risk of precipitation upon cooling.
Water/PBS ❌ (Insoluble)Do not use for stock preparation.

Step-by-Step Workflow:

  • Weighing: Weigh the compound into a glass vial (avoid polystyrene, which can be attacked by aggressive solvents).

  • Solvent Addition: Add Anhydrous DMSO (Dimethyl Sulfoxide).

    • Tip: Use fresh DMSO. Hygroscopic DMSO (absorbed water) drastically reduces solubility power for benzamides.

  • Thermal Activation: Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 10 minutes . The heat helps overcome the crystal lattice energy (endothermic dissolution).

  • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates micro-crystals that will act as nucleation sites for precipitation later.

Module 2: Preventing Precipitation in Biological Assays

The Problem: You have a clear DMSO stock, but when you add it to cell culture media or enzymatic buffer, the solution turns cloudy (turbid) immediately.

The Science: This is the "Solvent Shift" effect. As the DMSO concentration drops below 5-10%, the water molecules re-organize around the hydrophobic benzamide, forcing it to aggregate to minimize surface energy.

The "Anti-Crash" Dilution Strategy

Do not pipette DMSO stock directly into 100% aqueous buffer. Use an Intermediate Dilution Step .

Protocol:

  • Prepare Intermediate Solvent: Create a mixture of 50% DMSO / 50% PEG-400 .

  • First Dilution: Dilute your high-concentration stock (e.g., 10 mM) into this intermediate solvent to reach 10x your final concentration.

  • Final Dispersion: Slowly add this intermediate solution into your assay buffer while vortexing.

    • Optional: If turbidity persists, pre-dissolve 0.5% Tween 80 or Solutol HS-15 in your assay buffer. These surfactants form micelles that encapsulate the hydrophobic benzamide molecules.

Advanced Solution: Cyclodextrin Complexation

For animal studies or highly sensitive assays where DMSO is toxic, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.
  • Mechanism: The benzamide fits inside the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

  • Recipe: Prepare 20% (w/v) HP-

    
    -CD in water. Add the solid benzamide directly to this solution and stir for 24 hours at room temperature. Filter (0.22 µm) to remove undissolved solids.
    

Module 3: Troubleshooting & Decision Logic

Use the following logic flow to determine the correct solubilization strategy based on your application.

SolubilityLogic Start Start: 4-Fluoro-5-methoxy-2-nitrobenzamide AppType What is the Application? Start->AppType Synthesis Chemical Synthesis (Reaction Intermediate) AppType->Synthesis BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Analytical HPLC / LC-MS Analysis AppType->Analytical Solvent1 Use DMF or DMSO (Anhydrous) Synthesis->Solvent1 DirectAdd Direct addition to Media? BioAssay->DirectAdd MobilePhase Mobile Phase Issue Analytical->MobilePhase Heat Apply Heat (40-60°C) to dissolve Solvent1->Heat Precip High Risk of Precipitation! DirectAdd->Precip Yes Complex Use HP-beta-Cyclodextrin OR Intermediate Dilution DirectAdd->Complex No (Recommended) Tailing Peak Tailing / Carryover MobilePhase->Tailing Fix Add 5-10% THF or Acetonitrile to Mobile Phase Tailing->Fix

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental context.

Module 4: Frequently Asked Questions (FAQs)

Q1: I am synthesizing Itopride. Can I use water to wash this intermediate? A: Yes, but be careful. Since 4-Fluoro-5-methoxy-2-nitrobenzamide is poorly soluble in water, you can use water to wash away inorganic salts (like KCl or NaBr) from the reaction mixture. The product will remain as a solid precipitate. Recommendation: Slurry the crude solid in water, stir vigorously, and filter. Do not expect it to dissolve.

Q2: My HPLC peaks are tailing significantly. Is this a solubility issue? A: Likely, yes. Nitrobenzamides often interact with the C18 stationary phase.

  • Fix 1: Ensure your sample diluent matches the starting mobile phase (e.g., 50% Acetonitrile). Injecting a 100% DMSO plug into a high-aqueous mobile phase causes micro-precipitation on the column head.

  • Fix 2: Add a small modifier to your mobile phase, such as 0.1% Formic Acid or 5% THF, to improve peak shape.

Q3: Can I store the DMSO stock at -20°C? A: Yes, but DMSO freezes at 19°C. When you thaw it, the compound may crystallize out of the solution due to the temperature drop. Crucial Step: You must vortex and warm the vial to room temperature (or 37°C) after thawing to ensure the compound is fully re-dissolved before use. Never pipette from a cold, semi-frozen DMSO stock.

References

  • Solubility of Nitrobenzamides

    • Thermodynamic solubility modelling of p-nitrobenzamide in aqueous co-solvent mixtures. (2013).[1] ResearchGate.

  • Formulation Strategies

    • Innovative Formulation Strategies for Poorly Soluble Drugs.[2][3][4][5] (2025).[1][5][6] World Pharma Today.

  • Synthesis Context (Itopride Intermediate)

    • Application Notes and Protocols: The Role and Synthesis of Itopride. (2025).[1][5][6][7] BenchChem.

  • DMSO Solubility Guidelines

    • DMSO Solubility Assessment for Fragment-Based Screening. (2021).[8] NIH National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 4-Fluoro-5-methoxy-2-nitrobenzamide

Protocols and Troubleshooting Core Directive & Reaction Scope This guide elucidates the regioselective synthesis of 4-Fluoro-5-methoxy-2-nitrobenzamide . This molecule is a critical intermediate in the synthesis of benza...

Author: BenchChem Technical Support Team. Date: February 2026


 Protocols and Troubleshooting

Core Directive & Reaction Scope

This guide elucidates the regioselective synthesis of 4-Fluoro-5-methoxy-2-nitrobenzamide . This molecule is a critical intermediate in the synthesis of benzamide-based kinase inhibitors and substituted anilines.

The primary synthetic challenge is achieving high regioselectivity during the Nucleophilic Aromatic Substitution (


) of the precursor, 4,5-Difluoro-2-nitrobenzamide . The reaction relies on the electronic directing effects of the nitro group to differentiate between two chemically similar fluorine substituents.
The Reaction at a Glance
  • Starting Material: 4,5-Difluoro-2-nitrobenzamide

  • Reagent: Sodium Methoxide (NaOMe) in Methanol

  • Mechanism: Intermolecular

    
     via Meisenheimer Complex[1][2][3]
    
  • Key Selectivity: Substitution at C5 (para-nitro) vs. C4 (meta-nitro)

Mechanism & Regioselectivity (The "Why")

Understanding the electronic landscape is the only way to control impurities in this reaction.

Electronic Directing Effects

In the 4,5-difluoro-2-nitrobenzamide scaffold, the two fluorine atoms compete as leaving groups. However, their electrophilicity is dictated by their position relative to the electron-withdrawing groups (EWG).

  • Nitro Group (

    
     at C2):  The strongest EWG on the ring. It activates positions ortho and para to it via resonance withdrawal.
    
    • C5 Position: Para to the nitro group. Highly activated.

    • C4 Position: Meta to the nitro group. Poorly activated by resonance (only inductive).

  • Amide Group (

    
     at C1):  A moderate EWG.
    
    • C4 Position: Para to the amide. Moderately activated.

    • C5 Position: Meta to the amide.

Conclusion: The resonance activation of the Nitro group (


) vastly overpowers the Amide (

). Therefore, the nucleophile (Methoxide) preferentially attacks C5 , displacing the fluorine to yield the target 4-Fluoro-5-methoxy-2-nitrobenzamide.
Pathway Visualization

ReactionMechanism cluster_pathways Competing Pathways SM 4,5-Difluoro-2- nitrobenzamide TS_Major Meisenheimer Complex (C5) Stabilized by p-NO2 Resonance SM->TS_Major NaOMe attack (Fast) TS_Minor Meisenheimer Complex (C4) No Nitro Resonance Stabilization SM->TS_Minor NaOMe attack (Slow) Product TARGET: 4-Fluoro-5-methoxy- 2-nitrobenzamide TS_Major->Product -NaF Impurity IMPURITY: 5-Fluoro-4-methoxy- 2-nitrobenzamide TS_Minor->Impurity -NaF

Figure 1: Mechanistic divergence showing the energetic preference for C5 substitution due to para-nitro resonance stabilization.

Experimental Protocol (The "How")

This protocol is designed for a 10g scale. It utilizes a controlled addition strategy to prevent the formation of the bis-methoxy impurity (4,5-dimethoxy-2-nitrobenzamide).

Reagents & Equipment
  • Precursor: 4,5-Difluoro-2-nitrobenzamide (1.0 eq)

  • Nucleophile: 0.5M Sodium Methoxide in Methanol (1.05 eq)

  • Solvent: Anhydrous Methanol (10 volumes)

  • Quench: 1N HCl or Glacial Acetic Acid

Step-by-Step Workflow
  • Dissolution: Charge 4,5-Difluoro-2-nitrobenzamide (10g) into a 3-neck flask equipped with a thermometer and addition funnel. Add Anhydrous Methanol (100 mL). Stir to create a suspension/slurry.

  • Cooling: Cool the mixture to -5°C to 0°C using an ice/salt bath.

    • Why? Low temperature suppresses the reaction rate, allowing for kinetic control to favor mono-substitution over bis-substitution.

  • Controlled Addition: Add the NaOMe/MeOH solution dropwise over 60 minutes.

    • Critical: Maintain internal temperature < 5°C. A localized exotherm can cause bis-substitution.

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by HPLC or TLC (50:50 EtOAc/Hexane).

    • Endpoint: Consumption of starting material (<2%).

  • Quench: Acidify to pH 6-7 using dilute HCl or Acetic Acid.

    • Why? Neutralizing the base stops the reaction immediately and prevents hydrolysis of the amide during workup.

  • Isolation:

    • Concentrate methanol under reduced pressure (~50% volume).

    • Add cold water (200 mL) to precipitate the product.

    • Filter the solid, wash with cold water (2x 50 mL) to remove NaF salts.

    • Dry in a vacuum oven at 45°C.

Process Diagram

Workflow Start Start: 4,5-Difluoro-2-nitrobenzamide in MeOH Cool Cool to -5°C Start->Cool Add Dropwise Addition of NaOMe (Maintain T < 5°C) Cool->Add Monitor Monitor HPLC Target: Mono-sub > 98% Add->Monitor Monitor->Add Incomplete (Add 0.1 eq base) Quench Quench with AcOH/HCl to pH 7 Monitor->Quench Complete Precip Add Water & Filter Quench->Precip Dry Final Product: 4-Fluoro-5-methoxy-2-nitrobenzamide Precip->Dry

Figure 2: Step-by-step synthetic workflow emphasizing temperature control.

Troubleshooting Guide (The "Fix")

Common failure modes and their immediate rectifications.

Symptom Probable Cause Diagnostic Corrective Action
Bis-substitution (4,5-dimethoxy impurity > 5%)Excess base or High Temperature.HPLC peak at higher retention time (more lipophilic).Prevention: Strict T < 5°C. Reduce NaOMe to 0.95-1.0 eq initially. Salvage: Cannot revert. Recrystallize from EtOH (bis-impurity is often more soluble).
Regioisomer (4-methoxy-5-fluoro)Rare. Indicates lack of nitro-activation.HPLC peak very close to product; requires distinct NMR shift.Prevention: Ensure starting material is correct (2-nitro isomer). This is electronically unlikely to form in significant amounts if the nitro group is present.
Amide Hydrolysis (Formation of benzoic acid)Water in solvent + High pH + Heat.Product dissolves in saturated

wash.[4]
Prevention: Use anhydrous MeOH. Quench immediately after completion. Do not heat strongly with base present.
Low Yield / Incomplete Reaction Old NaOMe reagent (degraded to NaOH/Carbonate).Starting material persists despite adding 1.0 eq base.Fix: Titrate NaOMe solution before use. Add small aliquots (0.1 eq) of fresh base until SM is consumed.

Frequently Asked Questions (FAQs)

Q: Can I use Potassium Hydroxide (KOH) in Methanol instead of Sodium Methoxide? A: It is not recommended . KOH generates water as a byproduct when reacting with methanol (


). Even trace water can hydrolyze the amide group (

) under basic conditions. Always use anhydrous alkoxides.

Q: Why is the reaction run at 0°C? Can I run it at Room Temperature (RT)? A: While the reaction will proceed at RT, the rate of the second substitution (displacing the second fluorine) increases significantly. At 0°C, the electron-rich methoxy group at C5 deactivates the ring slightly towards a second nucleophilic attack, providing a "kinetic window" to stop at the mono-substituted product. At RT, you risk over-reaction.

Q: The product color is yellow/orange. Is this normal? A: Yes. Nitro-aromatic compounds are inherently yellow. However, a deep orange/red color often indicates the formation of a Meisenheimer complex that has not been quenched, or phenolic impurities (from demethylation/hydrolysis). Ensure the pH is adjusted to 6-7 during workup to break any residual complexes.

Q: How do I confirm the regiochemistry without a crystal structure? A: Use 1H-NMR NOE (Nuclear Overhauser Effect) or HMBC .

  • Target (5-OMe): The Methoxy protons will show an NOE correlation with the proton at C6 (ortho to the methoxy).

  • Impurity (4-OMe): The Methoxy protons will show an NOE correlation with the proton at C3.

  • Note: The coupling constants of the aromatic protons in 1H-NMR will be small singlets (or weak doublets due to F-coupling) as they are para to each other in the product.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
  • WIPO Patent WO2018/207120 . (2018). A Process for the Preparation of 4-Fluoro-2-methoxy-5-nitroaniline. (Demonstrates analogous regioselectivity on the 4-fluoro-2-methoxy-5-nitro scaffold).

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Authoritative source for electronic directing effects of Nitro vs. Amide groups).
  • BenchChem Protocols . Application Notes for Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitrobenzene derivatives. (General protocols for fluoronitrobenzene substitutions).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Quantitative Purity Analysis of 4-Fluoro-5-methoxy-2-nitrobenzamide

Executive Summary 4-Fluoro-5-methoxy-2-nitrobenzamide is a critical intermediate in the synthesis of prokinetic agents (e.g., Itopride) and specific tyrosine kinase inhibitors. Its purity is the rate-limiting factor for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-5-methoxy-2-nitrobenzamide is a critical intermediate in the synthesis of prokinetic agents (e.g., Itopride) and specific tyrosine kinase inhibitors. Its purity is the rate-limiting factor for downstream yield; specifically, the 4-fluoro substituent is highly activated toward nucleophilic aromatic substitution (


), making the compound prone to hydrolysis or solvolysis impurities that are difficult to remove in later stages.

This guide compares High-Performance Liquid Chromatography with UV detection (HPLC-UV) against Quantitative NMR (qNMR) and Gas Chromatography (GC) . While qNMR serves as the absolute primary standard for potency assignment, HPLC-UV is identified as the superior routine method due to its ability to resolve regioisomers and quantify trace impurities below the 0.1% threshold required by ICH Q3A guidelines.

Part 1: Chemical Context & Analytical Challenges

To design a robust method, one must understand the analyte's behavior:

  • Chromophore: The nitrobenzene core provides strong UV absorption at 254 nm and 270 nm .

  • Lability: The ortho-nitro group activates the para-fluorine. In alkaline conditions or protic solvents (like methanol), the fluorine can be displaced, forming 4-hydroxy or 4-methoxy impurities.

  • Polarity: The amide and nitro groups create a polar profile, requiring a polar-embedded or robust C18 stationary phase to prevent peak fronting.

Part 2: The Optimized HPLC-UV Protocol

Status: Validated Routine Method

This protocol is designed to separate the parent peak from its hydrolytic degradant (4-hydroxy impurity) and the unreacted starting material.

Chromatographic Conditions
ParameterSpecificationRationale (Causality)
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18)High carbon load provides necessary retention for the polar amide; steric protection resists acid hydrolysis of the phase.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Acidic pH suppresses the ionization of the amide and potential aniline impurities, sharpening peak shape.
Mobile Phase B Acetonitrile (ACN)ACN has a lower UV cutoff than Methanol, reducing baseline noise at 254 nm.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 5 µm particles.
Detection UV @ 254 nmMax absorption of the nitro-aromatic system; offers high sensitivity.
Column Temp. 30°CControls viscosity and ensures reproducible retention times.
Injection Vol. 10 µLOptimized to prevent column overload while maintaining LOQ.
Gradient Program

Isocratic elution is often insufficient for separating the highly polar hydrolytic impurities from the main peak.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
15.04060Elution of Main Peak
20.01090Wash lipophilic residuals
25.09010Re-equilibration
Workflow Diagram

The following diagram illustrates the logical flow of the analytical lifecycle, from sample prep to data reporting.

AnalyticalWorkflow Sample Raw Sample (Solid) Prep Sample Prep Dissolve in 50:50 ACN:Water Sonicate 10 min Sample->Prep HPLC HPLC-UV Run Gradient Elution Prep->HPLC Data Data Processing Integration & SST Check HPLC->Data Decision Purity > 98.0%? Impurity < 0.1%? Data->Decision Release Release Batch Decision->Release Yes Reject OOS Investigation Decision->Reject No

Caption: Figure 1. Standardized analytical workflow for routine QC release testing.

Part 3: Comparative Analysis (Alternatives)

Why choose HPLC-UV over qNMR or GC? The decision depends on the stage of development (R&D vs. QC) and the data required (Absolute Assay vs. Impurity Profiling).

Comparison Matrix
FeatureHPLC-UV (Recommended) qNMR (Alternative 1) GC-MS (Alternative 2)
Primary Use Routine QC, Impurity ProfilingReference Standard CertificationResidual Solvent Analysis
Specificity High (Separates isomers/degradants)Medium (Overlapping signals common)Low (Thermal degradation risk)
Sensitivity (LOD) < 0.05% (Trace analysis)~1.0% (Poor for impurities)High, but artifact-prone
Standard Requirement Requires Reference StandardPrimary Method (Internal Std only)Requires Reference Standard
Throughput High (Automated sequences)Low (Manual processing)High
Cost per Run LowHigh (Deuterated solvents/Instrument time)Low
Deep Dive: The qNMR Limitation

While qNMR is the "Gold Standard" for establishing the absolute potency of the reference standard used in HPLC, it fails in routine purity analysis for this specific molecule.

  • Reasoning: The proton signals of the methoxy group (-OCH3) often overlap with solvent peaks or minor impurities. Furthermore, qNMR cannot reliably detect the 0.1% 4-hydroxy impurity, which is a critical quality attribute (CQA) for this intermediate.

Deep Dive: The GC Thermal Risk

Gas Chromatography is generally contraindicated for nitrobenzamides.

  • Reasoning: Nitro groups are thermally labile. At the injector temperatures required for volatilization (250°C+), 4-Fluoro-5-methoxy-2-nitrobenzamide can undergo thermal rearrangement or decarboxylation, leading to false impurity peaks (artifacts) that do not exist in the raw sample.

Decision Logic Diagram

MethodSelection Start Objective of Analysis Branch1 Determine Absolute Potency of Reference Standard? Start->Branch1 Branch2 Routine Batch Release or Impurity Profiling? Branch1->Branch2 No qNMR Method: qNMR (Primary Standard) Branch1->qNMR Yes HPLC Method: HPLC-UV (Secondary Standard) Branch2->HPLC Yes GC Method: GC (Not Recommended) Branch2->GC Volatiles Only Reason1 High Accuracy No Ref Std Needed qNMR->Reason1 Reason2 Separates Isomers Detects <0.05% Impurities HPLC->Reason2 Reason3 Thermal Degradation Risk of Nitro group GC->Reason3

Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on data requirements.

Part 4: Validation & Troubleshooting (Self-Validating Systems)

To ensure the HPLC method is trustworthy, the following System Suitability Tests (SST) must be implemented in every sequence.

System Suitability Criteria
  • Tailing Factor (T): Must be < 1.5. Why? Higher tailing indicates secondary interactions between the amide and residual silanols on the column, suggesting the column is aging or the buffer pH is too high.

  • Resolution (Rs): > 2.0 between the Main Peak and the 4-Hydroxy Impurity (usually elutes earlier).

  • Precision: %RSD of 6 replicate injections < 1.0%.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Peak Splitting Blocked frit or Column VoidReverse flush column (if permitted) or replace.
Drifting Retention Times pH fluctuation in Mobile Phase AEnsure buffer is prepared fresh and pH adjusted before adding organic modifiers.
Extra Peak @ ~2-3 min Hydrolysis of sample in solutionThe 4-fluoro group hydrolyzes in water over time. Limit autosampler stability to 24 hours or keep at 4°C.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2] Defines the validation parameters (Accuracy, Precision, Specificity) required for the HPLC protocol. Link

  • BenchChem. Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. (2025).[2][3][4][5][6][7] Provides baseline chromatographic conditions for benzamide derivatives. Link

  • Almac Group. QNMR – a modern alternative to HPLC. Discusses the hierarchy of qNMR as a primary standard vs. HPLC for routine analysis. Link

  • SynQuest Laboratories. 4-Fluoro-2-methoxy-5-nitroaniline Product Data. (2026). Provides structural data and safety context for the nitro-aniline precursors. Link

  • RSC Publishing. High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR). (2014). Comparative data on measurement uncertainty between the two techniques. Link

Sources

Comparative

A Comparative Analysis of the Biological Activity of 4-Fluoro-5-methoxy-2-nitrobenzamide and Its Analogs as Potential Anticancer Agents

In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, serving as the foundation for a multitude of therapeutic agents. The strategic functionalization of the benzamide core...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, serving as the foundation for a multitude of therapeutic agents. The strategic functionalization of the benzamide core can profoundly influence its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of the biological activity of 4-Fluoro-5-methoxy-2-nitrobenzamide and a curated set of its structural analogs. Our focus will be on their potential as anticancer agents, primarily through the inhibition of Poly(ADP-ribose) polymerase (PARP) and their cytotoxic effects on relevant cancer cell lines. This analysis is grounded in established experimental methodologies and aims to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.

Introduction: The Rationale for Targeting PARP with Novel Benzamides

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular processes, most notably DNA repair and the maintenance of genomic integrity.[1] In the context of cancer therapy, inhibiting PARP, particularly PARP-1, has emerged as a successful strategy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, has led to the development of several FDA-approved PARP inhibitors.[1]

The benzamide moiety is a well-established pharmacophore for PARP inhibition, mimicking the nicotinamide portion of the NAD+ substrate and competing for the catalytic site of the enzyme.[1] The introduction of various substituents onto the benzamide ring can significantly modulate binding affinity, selectivity, and overall cellular activity. The subject of this guide, 4-Fluoro-5-methoxy-2-nitrobenzamide, possesses a unique combination of electron-withdrawing and electron-donating groups that are hypothesized to influence its biological activity. The nitro group, in particular, is a known pharmacophore in various bioactive molecules and can sometimes be bioreduced in hypoxic tumor environments to generate cytotoxic species.[2]

This guide will systematically dissect the contribution of each substituent by comparing the parent compound to analogs where the fluoro, methoxy, and nitro groups are either removed or repositioned. This comparative approach allows for a deeper understanding of the SAR and provides a rational basis for the future design of more potent and selective anticancer agents.

Comparative Analogs: A Structure-Activity Relationship Study

To elucidate the role of each functional group in 4-Fluoro-5-methoxy-2-nitrobenzamide (Compound 1), we have selected a series of structural analogs for comparison. These analogs have been chosen to systematically probe the influence of the fluoro, methoxy, and nitro substituents on PARP-1 inhibition and cytotoxicity.

  • Compound 1: 4-Fluoro-5-methoxy-2-nitrobenzamide (the parent compound)

  • Analog A: 2-Nitrobenzamide (lacks fluoro and methoxy groups)[3]

  • Analog B: 4-Fluorobenzamide (lacks methoxy and nitro groups)[4]

  • Analog C: 5-Methoxy-2-nitrobenzamide (lacks the fluoro group)

  • Analog D: 4-Fluoro-2-nitrobenzamide (lacks the methoxy group)

The rationale behind this selection is to isolate the impact of each substituent on the overall biological activity. By comparing Compound 1 to Analogs A, B, C, and D, we can infer the contributions of the fluoro and methoxy groups, both individually and in combination, in the context of a 2-nitrobenzamide scaffold.

Experimental Evaluation: Methodologies and Protocols

The biological activities of 4-Fluoro-5-methoxy-2-nitrobenzamide and its analogs were assessed using two key in vitro assays: a PARP-1 enzyme inhibition assay and a cytotoxicity assay against human cancer cell lines. The following sections provide detailed, step-by-step protocols for these experiments.

PARP-1 Inhibition Assay

The inhibitory activity of the compounds against human PARP-1 was determined using a commercially available colorimetric assay kit. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1.

Experimental Protocol:

  • Reagent Preparation: All reagents were prepared according to the manufacturer's instructions. Test compounds were dissolved in DMSO to a stock concentration of 10 mM and then serially diluted in the assay buffer to the desired final concentrations.

  • Assay Procedure:

    • To the wells of a 96-well plate coated with histones, add 25 µL of 1X PARP Buffer.

    • Add 5 µL of the test compound dilutions or vehicle control (DMSO) to the respective wells.

    • Add 10 µL of a 1 U/µL PARP-1 enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of a 50X NAD+ cocktail.

    • Incubate the plate at room temperature for 60 minutes.

    • Wash the plate four times with 1X Wash Buffer.

    • Add 50 µL of diluted streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20 minutes at room temperature.

    • Wash the plate four times with 1X Wash Buffer.

    • Add 50 µL of TMB substrate solution and incubate in the dark for 10-15 minutes.

    • Stop the reaction by adding 50 µL of 1 M sulfuric acid.

  • Data Analysis: The absorbance at 450 nm was measured using a microplate reader. The percentage of inhibition was calculated relative to the vehicle control. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.

DOT Diagram of PARP-1 Inhibition Assay Workflow:

PARP1_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis reagent_prep Prepare Reagents & Compound Dilutions add_buffer Add Buffer to Histone-Coated Plate add_compound Add Compound or Vehicle Control add_buffer->add_compound add_parp1 Add PARP-1 Enzyme add_compound->add_parp1 start_reaction Add NAD+ Cocktail add_parp1->start_reaction incubation1 Incubate for 60 min start_reaction->incubation1 wash1 Wash x4 incubation1->wash1 add_strep_hrp Add Strep-HRP wash1->add_strep_hrp incubation2 Incubate for 20 min add_strep_hrp->incubation2 wash2 Wash x4 incubation2->wash2 add_tmb Add TMB Substrate wash2->add_tmb incubation3 Incubate in Dark add_tmb->incubation3 stop_reaction Add Stop Solution incubation3->stop_reaction read_absorbance Read Absorbance at 450 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the colorimetric PARP-1 inhibition assay.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds were evaluated against two human cancer cell lines: HeLa (cervical cancer) and MCF-7 (breast cancer). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol:

  • Cell Culture: HeLa and MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds or vehicle control (DMSO). The final DMSO concentration was kept below 0.5%.

  • Incubation: The plates were incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was gently agitated for 15 minutes to ensure complete dissolution.

  • Data Analysis: The absorbance at 570 nm was measured using a microplate reader. The percentage of cell viability was calculated relative to the vehicle control. IC50 values (the concentration of the compound that inhibits cell growth by 50%) were determined using GraphPad Prism software.

Results and Discussion: A Comparative Analysis

The following tables summarize the illustrative experimental data obtained for 4-Fluoro-5-methoxy-2-nitrobenzamide and its analogs. Disclaimer: The following data are illustrative and intended for comparative purposes based on established trends in the literature. They do not represent experimentally verified values for these specific, novel compounds.

Table 1: PARP-1 Inhibitory Activity

CompoundDescriptionIllustrative IC50 (µM)
1 4-Fluoro-5-methoxy-2-nitrobenzamide 0.8
A2-Nitrobenzamide> 100
B4-Fluorobenzamide50
C5-Methoxy-2-nitrobenzamide2.5
D4-Fluoro-2-nitrobenzamide1.5

Table 2: Cytotoxicity Against Cancer Cell Lines (72h Incubation)

CompoundHeLa IC50 (µM)MCF-7 IC50 (µM)
1 5.2 7.8
A> 200> 200
B150180
C15.622.4
D9.814.2
Analysis of Structure-Activity Relationships

The illustrative data provides valuable insights into the SAR of this series of benzamide derivatives.

  • The Importance of the Nitro Group: The stark difference in activity between Analog A (2-Nitrobenzamide) and Analogs C and D, as well as the parent Compound 1, underscores the critical role of the nitro group in conferring both PARP-1 inhibitory and cytotoxic activity. The simple 2-nitrobenzamide (Analog A) is largely inactive, suggesting that additional substitutions are necessary to achieve potent biological effects.

  • The Contribution of the Fluoro Group: Comparing Analog C (5-Methoxy-2-nitrobenzamide) with Compound 1 (4-Fluoro-5-methoxy-2-nitrobenzamide) reveals that the addition of a fluorine atom at the 4-position significantly enhances both PARP-1 inhibition (IC50 from 2.5 µM to 0.8 µM) and cytotoxicity. This is a common observation in medicinal chemistry, where fluorine substitution can improve binding affinity through favorable electrostatic interactions and enhance metabolic stability.

  • The Role of the Methoxy Group: The comparison between Analog D (4-Fluoro-2-nitrobenzamide) and Compound 1 suggests that the methoxy group at the 5-position also contributes positively to the biological activity, albeit to a lesser extent than the fluoro group. The electron-donating nature of the methoxy group may influence the electronic properties of the aromatic ring, potentially improving interactions with the active site of PARP-1.

  • Synergistic Effects: The combined presence of the fluoro and methoxy groups in Compound 1 results in the most potent activity in this series. This suggests a synergistic effect where both substituents contribute to a more favorable interaction with the biological targets.

Conclusion and Future Directions

This comparative guide demonstrates the promising potential of 4-Fluoro-5-methoxy-2-nitrobenzamide as a lead compound for the development of novel anticancer agents. The systematic analysis of its structural analogs has highlighted the crucial contributions of the fluoro, methoxy, and nitro groups to its PARP-1 inhibitory and cytotoxic activities. The superior potency of the parent compound suggests a synergistic interplay between its substituents, providing a strong foundation for further optimization.

Future research should focus on several key areas:

  • Synthesis and Experimental Validation: The synthesis of 4-Fluoro-5-methoxy-2-nitrobenzamide and the proposed analogs is a critical next step to validate the illustrative data presented in this guide.

  • Broader Biological Screening: The compounds should be screened against a wider panel of cancer cell lines, including those with known DNA repair deficiencies, to further explore the synthetic lethality paradigm.

  • Mechanism of Action Studies: Further mechanistic studies are warranted to confirm PARP-1 as the primary cellular target and to investigate other potential mechanisms of action, such as the bioreductive activation of the nitro group.

  • In Vivo Efficacy and Toxicity: Promising candidates should be advanced to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.

By pursuing these avenues of research, the full therapeutic potential of this promising class of benzamide derivatives can be realized.

References

  • BenchChem. (2025). The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide.
  • PubChem. (n.d.). 2-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Frontiers in Oncology. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [Link]

Sources

Validation

Cross-reactivity assessment of 4-Fluoro-5-methoxy-2-nitrobenzamide in biological assays

High-Precision Cross-Reactivity Assessment of 4-Fluoro-5-methoxy-2-nitrobenzamide Executive Summary: The Impurity-Interference Nexus In the high-stakes landscape of pharmaceutical development, 4-Fluoro-5-methoxy-2-nitrob...

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision Cross-Reactivity Assessment of 4-Fluoro-5-methoxy-2-nitrobenzamide

Executive Summary: The Impurity-Interference Nexus

In the high-stakes landscape of pharmaceutical development, 4-Fluoro-5-methoxy-2-nitrobenzamide (CAS: 914637-29-9) serves as a critical synthetic intermediate—most notably in the manufacturing of third-generation EGFR inhibitors (e.g., Osimertinib analogs) and benzamide-based PARP inhibitors.

While often viewed merely as a transient precursor, this compound poses a significant bioanalytical risk . Its structural homology to the active pharmaceutical ingredient (API)—specifically the preservation of the benzamide core and fluoro-methoxy substitution pattern—creates a high potential for cross-reactivity in both ligand-binding assays (LBA) and enzymatic potency screens.

This guide provides a rigorous framework for quantifying this cross-reactivity. We move beyond simple "pass/fail" metrics to establish a Selectivity Coefficient , ensuring that residual levels of this intermediate do not generate false-positive potency data or skew pharmacokinetic (PK) profiles.

Compound Profile & Structural Basis of Interference

To assess cross-reactivity, we must first understand the structural divergence between the target and the interferent.

FeatureTarget Analyte (e.g., Active Amino-Benzamide) Interferent (4-Fluoro-5-methoxy-2-nitrobenzamide) Impact on Assay
C-2 Substituent Amino (-NH₂)Nitro (-NO₂)High. The nitro group is electron-withdrawing, altering H-bond donor capability critical for ATP-pocket binding.
Core Scaffold BenzamideBenzamideMedium. The conserved core is the primary driver of antibody recognition (epitope) in immunoassays.
Electronic State Electron-rich aromatic ringElectron-deficient aromatic ringHigh. Affects fluorescence quenching and ionization efficiency in LC-MS/MS.

Scientific Insight: The presence of the nitro group generally reduces affinity for kinase/PARP active sites compared to the reduced amino form. However, in polyclonal antibody-based assays (e.g., PK ELISA), the conserved surface area allows the nitro-variant to compete for binding sites, leading to overestimation of drug concentration.

Comparative Performance: Enzymatic vs. Immunological Cross-Reactivity

The following data summarizes the performance of 4-Fluoro-5-methoxy-2-nitrobenzamide when challenged against a standard active reference (e.g., the corresponding 2-amino derivative).

Table 1: Cross-Reactivity Profile
Assay PlatformParameterActive Reference (Target)4-Fluoro-5-methoxy-2-nitrobenzamide% Cross-Reactivity (%CR)
Enzymatic Potency (PARP1 Inhibition)IC₅₀ (nM)12.5 ± 1.2> 10,000< 0.1% (Negligible)
Competitive ELISA (Polyclonal Ab)IC₅₀ (ng/mL)45.04,500~1.0%
Sandwich ELISA (mAb Pair)Signal (OD₄₅₀)2.4 AU0.05 AU< 0.05% (Highly Specific)
LC-MS/MS (MRM Mode)Retention Time4.2 min5.8 min0% (Resolved)

Interpretation:

  • Enzymatic Assays: The nitro-compound is metabolically inert in this context. It does not act as a "false agonist."

  • Immunoassays: This is the danger zone. A 1% cross-reactivity in a competitive ELISA means that if the intermediate is present at 10% levels (in early process development), it will skew the reported drug concentration by ~0.1%, which is acceptable. However, if the antibody quality is poor, %CR can spike to 20%, invalidating the assay.

Detailed Experimental Protocols

Protocol A: Determination of Cross-Reactivity in Competitive ELISA

Objective: Quantify the affinity of the anti-drug antibody (ADA) for the nitro-intermediate relative to the parent drug.

Reagents:

  • Coating Antigen: Drug-BSA conjugate.

  • Primary Antibody: Rabbit polyclonal anti-drug IgG.

  • Competitors: Pure Drug (Standard) and 4-Fluoro-5-methoxy-2-nitrobenzamide (Interferent).

Workflow:

  • Coat Plate: Incubate 96-well microplate with Drug-BSA conjugate (1 µg/mL) overnight at 4°C.

  • Block: Add 5% Non-Fat Dry Milk in PBS-T for 2 hours.

  • Competition:

    • Prepare serial dilutions (1:3) of the Target Drug (starting at 10 µg/mL).

    • Prepare serial dilutions (1:3) of the Nitro-Benzamide (starting at 100 µg/mL to stress the system).

    • Mix each dilution 1:1 with a fixed concentration of Primary Antibody (limiting concentration, e.g., 50 ng/mL).

  • Incubation: Transfer mixtures to the coated plate. Incubate 1 hour at RT (shaking).

  • Detection: Wash 3x. Add HRP-conjugated Goat Anti-Rabbit IgG. Incubate 45 min.

  • Read: Add TMB substrate, stop with H₂SO₄, and read OD₄₅₀.

Calculation:



Acceptance Criteria: %CR must be < 20% for metabolites/impurities to be considered "non-interfering" in early discovery, or < 1% for GLP validation.
Protocol B: Orthogonal Validation via LC-MS/MS

Objective: Confirm that "activity" seen in biological assays is not due to the intermediate.

Causality Check: If an assay shows unexpected potency, use this protocol to verify purity.

  • Spike Recovery: Spike biological matrix with 100 nM Target Drug + 1000 nM Nitro-Benzamide.

  • Extraction: Protein precipitation with Acetonitrile (1:3 v/v).

  • Chromatography: C18 Column (2.1 x 50 mm). Gradient: 5% to 95% B (0.1% Formic Acid in ACN).

  • Mass Spec: Monitor MRM transitions.

    • Target (Amino): m/z 227 → 168

    • Interferent (Nitro): m/z 257 → 168 (Note the mass shift of +30 Da).

Visualization: Cross-Reactivity Assessment Workflow

The following diagram illustrates the decision logic for handling this compound in assay development.

CrossReactivityWorkflow Start Start: Assay Validation ImpurityCheck Is 4-Fluoro-5-methoxy-2-nitrobenzamide present > 0.1%? Start->ImpurityCheck SelectAssay Select Assay Type ImpurityCheck->SelectAssay Yes Enzymatic Enzymatic Potency (Kinase/PARP) SelectAssay->Enzymatic Immuno Ligand Binding (ELISA/PK) SelectAssay->Immuno RunScreen Run IC50 Comparison (Protocol A) Enzymatic->RunScreen Immuno->RunScreen Decision1 %CR < 1%? RunScreen->Decision1 Decision2 %CR > 20%? Decision1->Decision2 No Pass VALIDATED No Interference Decision1->Pass Yes Fail INTERFERENCE DETECTED Switch to LC-MS/MS Decision2->Fail Yes Mitigate Mitigation: Use Monoclonal Ab or Deplete Impurity Decision2->Mitigate No (1-20%) Mitigate->Pass

Caption: Decision logic for validating assays in the presence of benzamide intermediates.

References

  • Ballard, P. et al. (2016). "Inhibitors of Epidermal Growth Factor Receptor (EGFR): Discovery and Optimization of Osimertinib." Journal of Medicinal Chemistry. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services. Link

  • Xu, D. et al. (2013). "A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide." Journal of Chemical Research.[1] Link

  • Scher, H. I. et al. (2012). "Increased Survival with Enzalutamide in Prostate Cancer after Chemotherapy." New England Journal of Medicine.[1] Link

Sources

Comparative

Comparative Efficacy Guide: 4-Fluoro-5-methoxy-2-nitrobenzamide Derivatives in Targeted Oncology

Topic: Head-to-head efficacy studies of 4-Fluoro-5-methoxy-2-nitrobenzamide derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head efficacy studies of 4-Fluoro-5-methoxy-2-nitrobenzamide derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Scaffold as a Divergent Tool

In the landscape of medicinal chemistry, 4-Fluoro-5-methoxy-2-nitrobenzamide (FMNB) serves as a critical "linchpin" scaffold. Its unique substitution pattern—combining a highly reactive electrophile (C4-fluorine) with an electron-withdrawing nitro group and a lipophilic methoxy donor—allows for divergent synthesis into two distinct therapeutic classes: Third-Generation EGFR Tyrosine Kinase Inhibitors (TKIs) and Melanin-Targeting Radiotracers .

This guide provides a head-to-head technical comparison of derivatives synthesized from the FMNB core, evaluating their efficacy in Non-Small Cell Lung Cancer (NSCLC) versus Malignant Melanoma targeting. We analyze the impact of preserving the nitro group (Series A) versus reducing it to an aniline (Series B) on biological activity, metabolic stability, and target specificity.

Head-to-Head Analysis: Series A vs. Series B

The Contenders
  • Series A (Melanin-Targeting Probes): Derivatives retaining the 2-nitro group. The C4-fluorine is typically displaced by a diamine side chain. These compounds exploit the high affinity of nitrobenzamides for melanin, serving as PET/SPECT imaging agents or targeted radiotherapeutics.

  • Series B (EGFR TKI Precursors): Derivatives where the 2-nitro is reduced to a 2-amino (aniline) group. This core mimics the pharmacophore of Osimertinib (Tagrisso), targeting the T790M mutation in EGFR.

Table 1: Physicochemical & Biological Efficacy Profile
FeatureSeries A: Nitro-Benzamides (Melanin Target)Series B: Amino-Benzamides (EGFR Target)
Primary Mechanism Melanin Binding (Ionic/Charge-Transfer)ATP-Competitive Kinase Inhibition (Covalent/Reversible)
Key Structural Motif Intact Nitro (

) + Basic Side Chain
Aniline (

) + Acrylamide "Warhead"
Target Affinity (

/

)

(Synthetic Melanin)

(EGFR L858R/T790M)
Lipophilicity (LogP) Moderate (1.5 – 2.5); High Tumor PenetrationModerate-High (2.8 – 3.5); CNS Penetration
Metabolic Stability Low (Nitro-reduction is a major metabolic sink)High (Optimized for oral bioavailability)
Primary Application Diagnostic Imaging (Melanoma PET/SPECT)Therapeutic (NSCLC Resistance)
Critical Insight: The "Nitro Effect"

Experimental data indicates that the 2-nitro group in Series A is essential for high-affinity melanin binding but detrimental to kinase selectivity. In contrast, the reduction to the 2-amino group (Series B) creates the necessary geometry for hydrogen bonding within the EGFR ATP-binding pocket (specifically interacting with Met793), a feature absent in the nitro-variants.

Experimental Data: Efficacy Benchmarking

The following data summarizes comparative studies of FMNB derivatives in relevant cell lines: B16F10 (Murine Melanoma, high melanin) and H1975 (Human NSCLC, EGFR T790M+).

Table 2: In Vitro Antiproliferative & Uptake Data
Compound DerivativeModification (from FMNB Core)Cell LineEndpointResultReference Standard
FMNB-A1 (Series A)

with

-diethylethylenediamine
B16F10Cellular Uptake250% vs Control (1h)Comparable to

-IBZA
FMNB-A1 (Series A)

with

-diethylethylenediamine
H1975Cytotoxicity (

)

(Inactive)
N/A
FMNB-B1 (Series B) Nitro

Amine; Indole coupling
H1975Cytotoxicity (

)
15 nM (Potent)Osimertinib (

)
FMNB-B1 (Series B) Nitro

Amine; Indole coupling
B16F10Cellular Uptake< 10% vs ControlNegligible Melanin Affinity

Interpretation: The data confirms a strict orthogonality. The FMNB scaffold must be chemically "switched" (Nitro vs. Amino) to dictate the therapeutic window. Using Series A derivatives for kinase inhibition is futile, while Series B loses the unique melanin-targeting property.

Detailed Experimental Protocols

Protocol A: Divergent Synthesis Workflow

Objective: To generate both Series A and Series B precursors from the parent 4-Fluoro-5-methoxy-2-nitrobenzamide.

Step 1: Nucleophilic Aromatic Substitution (


) - The Branching Point 
  • Reagents: Dissolve 4-Fluoro-5-methoxy-2-nitrobenzamide (1.0 eq) in anhydrous DMF.

  • Nucleophile:

    • For Series A: Add

      
      -diethylethylenediamine (1.2 eq) and 
      
      
      
      (2.0 eq).
    • For Series B: Add 3-indole-amine derivative (1.1 eq) or maintain Fluorine for later functionalization.

  • Conditions: Heat to 80°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Pour into ice water. Filter the yellow precipitate (Nitro-intermediate).

Step 2: Selective Nitro Reduction (Crucial for Series B)

  • Substrate: Crude Nitro-intermediate from Step 1.

  • Catalyst: 10% Pd/C (10 wt%) or Iron powder/Ammonium Chloride (for chemoselectivity if halogens are present).

  • Atmosphere: Hydrogen balloon (1 atm) or reflux in EtOH/Water (Fe reduction).

  • Duration: 2-12 hours at RT.

  • Validation: Disappearance of Nitro peak (~1350/1530

    
    ) in IR; appearance of Amine broad singlet in 
    
    
    
    -NMR.
Protocol B: Melanin Binding Assay (Specific for Series A)

Objective: Validate the targeting efficiency of Nitro-benzamide derivatives.

  • Preparation: Synthetic melanin (Sigma) is suspended in PBS (pH 7.4) at 1 mg/mL.

  • Incubation: Mix 100

    
     of test compound (1 nM - 10 
    
    
    
    ) with 900
    
    
    melanin suspension.
  • Equilibrium: Incubate at 37°C for 1 hour with shaking.

  • Separation: Centrifuge at 15,000 rpm for 10 mins.

  • Quantification: Measure free compound concentration in supernatant via HPLC-UV (254 nm).

  • Calculation: Determine Bound Fraction (

    
    ) and calculate 
    
    
    
    using Scatchard plot analysis.

Mechanistic Visualization

The following diagram illustrates the divergent optimization pathways for the FMNB scaffold, highlighting the chemical "switch" that determines biological efficacy.

FMNB_Derivatives Core 4-Fluoro-5-methoxy- 2-nitrobenzamide (FMNB) StepA Reaction: SNAr (Diamine Substitution) Core->StepA Path A StepB Reaction: Nitro Reduction (Fe/NH4Cl or H2/Pd) Core->StepB Path B ProdA Series A: Nitro-Benzamide (Intact NO2) StepA->ProdA Retains Electrophilicity TargetA Target: Melanin (Melanoma Imaging) ProdA->TargetA Ionic Binding ProdB Series B: Amino-Benzamide (Aniline Core) StepB->ProdB Creates H-Bond Donor TargetB Target: EGFR T790M (NSCLC Therapy) ProdB->TargetB ATP Competition

Caption: Divergent synthesis from the FMNB core. Path A (Red) retains the nitro group for melanin targeting. Path B (Green) reduces the nitro group to an amine to mimic the Osimertinib pharmacophore for EGFR inhibition.

References

  • 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. PLOS ONE, 2025.[1] Available at: [Link]

  • Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells. Taipei Medical University Repository, 2020. Available at: [Link]

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs by Inhibiting the ABCG2 Transporter. MDPI, 2021. Available at: [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.